4-Ethylresorcinol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)5-8(6)10/h3-5,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJYYDKPUPTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062689 | |
| Record name | 4-Ethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-60-8 | |
| Record name | 4-Ethylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHYLRESORCINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81T06D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Ethylresorcinol mechanism of action in melanogenesis
An In-depth Technical Guide on the Mechanism of Action of 4-Ethylresorcinol in Melanogenesis
Introduction
Melanogenesis, the complex biochemical process of melanin synthesis, is the primary determinant of skin, hair, and eye pigmentation. This process occurs within specialized organelles called melanosomes in melanocytes and is regulated by a cascade of enzymatic reactions and signaling pathways. The key regulatory enzyme in this process is tyrosinase (TYR), which catalyzes the initial and rate-limiting steps of converting L-tyrosine to dopaquinone. Subsequent steps involve other enzymes such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). The expression of these melanogenic enzymes is primarily controlled by the Microphthalmia-associated Transcription Factor (MITF). This compound, a derivative of resorcinol, has emerged as a highly effective hypopigmenting agent. This guide elucidates its multifaceted mechanism of action, detailing its influence on enzymatic activity, gene expression, and intracellular signaling pathways.
Core Mechanism 1: Potent and Direct Tyrosinase Inhibition
The principal mechanism by which this compound exerts its hypopigmenting effect is through the direct and potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1] Unlike many other depigmenting agents, resorcinol derivatives are characterized as competitive inhibitors, binding to the enzyme's active site and preventing the substrate (L-tyrosine) from binding.[2] This direct enzymatic inhibition is a rapid and efficient means of halting melanin production.
Numerous studies have quantified the inhibitory potency of this compound and its analogs, consistently demonstrating their superiority over other well-known agents like kojic acid, arbutin, and hydroquinone.[3] The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater effectiveness.
Table 1: Comparative Tyrosinase Inhibitory Activity (IC50)
| Compound | Enzyme Source | IC50 Value | Reference |
| This compound | Melan-a cell tyrosinase | 21.1 µM | [4] |
| 4-n-Butylresorcinol | Human Tyrosinase | 21 µmol/L | [3] |
| 4-Hexylresorcinol | Human Tyrosinase | 94 µmol/L | [5] |
| Kojic Acid | Human Tyrosinase | ~500 µmol/L | [3] |
| Arbutin | Human Tyrosinase | >5000 µmol/L (millimolar range) | [3] |
| Hydroquinone | Human Tyrosinase | Weak inhibitor (millimolar range) | [3] |
Note: 4-n-Butylresorcinol is a closely related and frequently studied analog, often used to demonstrate the high efficacy of the 4-alkylresorcinol class.
Core Mechanism 2: Modulation of Melanogenic Gene and Protein Expression
Beyond direct enzyme inhibition, this compound modulates the expression of key genes and proteins involved in the melanogenic cascade.
Downregulation of Tyrosinase-Related Protein 2 (TRP-2)
A significant finding is that this compound attenuates both the mRNA and protein expression of Tyrosinase-Related Protein 2 (TRP-2).[4] TRP-2, also known as dopachrome tautomerase (DCT), catalyzes the tautomerization of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) within the melanin synthesis pathway. By suppressing TRP-2 expression, this compound disrupts a later stage of melanogenesis.[4]
Effects on Tyrosinase and TRP-1 Expression
Interestingly, studies have shown that this compound does not significantly affect the gene expression of tyrosinase or TRP-1.[4] In some cases, an increase in the protein expression level of tyrosinase has been observed.[4] However, this increase in enzyme quantity is effectively negated by the compound's potent direct inhibitory action on the enzyme's activity, resulting in an overall decrease in melanin synthesis.[4]
Table 2: Effect of this compound on Melanogenic Gene Expression
| Gene Target | Effect on mRNA Expression | Reference |
| Tyrosinase (TYR) | Unaffected | [4] |
| TRP-1 | Unaffected | [4] |
| TRP-2 | Significantly Attenuated | [4] |
Core Mechanism 3: Regulation of Upstream Signaling Pathways
This compound's influence extends to the upstream signaling cascades that control the transcription of melanogenic genes. The primary pathway affected is the cAMP/PKA signaling axis.
Suppression of the cAMP/PKA Pathway
The binding of signaling molecules like α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) typically activates adenylyl cyclase, leading to a rise in intracellular cyclic adenosine monophosphate (cAMP).[6] This in turn activates Protein Kinase A (PKA). Studies show that this compound can inhibit this cascade by reducing intracellular cAMP levels, with one study noting an inhibition of about 25%.[4] This reduction in cAMP leads to decreased PKA activity.[7]
Inhibition of CREB and Downregulation of MITF
Activated PKA normally phosphorylates the cAMP Response Element-Binding protein (CREB).[6] Phosphorylated CREB (p-CREB) then acts as a transcription factor, promoting the expression of MITF, the master regulator of melanogenic genes.[8][9] By suppressing the cAMP/PKA pathway, this compound leads to reduced CREB phosphorylation.[7] This prevents the activation of MITF, subsequently suppressing the expression of its downstream target genes: tyrosinase, TRP-1, and TRP-2.[7][10]
It is noteworthy that this compound's depigmenting effects do not appear to involve the p38 MAPK, PI3K, or ERK signaling pathways.[4]
Core Mechanism 4: Antioxidant Activity
In addition to its direct effects on the melanogenesis pathway, this compound also possesses antioxidative properties, specifically by inhibiting lipid peroxidation.[4] Oxidative stress from factors like UV radiation is a known trigger for melanogenesis. By scavenging reactive oxygen species (ROS) and reducing lipid peroxidation, this compound helps protect skin cells from oxidative damage, thereby indirectly contributing to its overall hypopigmentary effect.[11]
Experimental Protocols
The mechanisms described above have been elucidated through a series of standardized in vitro experiments.
Cell Culture
-
Cell Lines: Non-tumorigenic murine melanocyte cell lines (e.g., melan-a) or mouse melanoma cells (e.g., B16F10) are commonly used.[4][7] These cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and sometimes growth factors like phorbol 12-myristate 13-acetate (TPA) for melan-a cells. Cells are maintained in a humidified incubator at 37°C with 5-10% CO2.
Tyrosinase Activity Assay
-
Cell-Free Assay: Mushroom or human tyrosinase is used. The enzyme is incubated with various concentrations of this compound. The substrate, L-DOPA, is then added. The rate of dopachrome formation is measured spectrophotometrically at ~475 nm. The concentration of the inhibitor that reduces enzyme activity by 50% is calculated as the IC50 value.[3][12]
-
Cellular Assay: Cultured melanocytes are treated with this compound for a specified period. Cells are then lysed, and the protein content is normalized. The cell lysate is incubated with L-DOPA, and the formation of dopachrome is measured as described above to determine the intracellular tyrosinase activity.[7]
Melanin Content Assay
-
Melanocytes are cultured and treated with this compound. After treatment, cells are harvested, washed with PBS, and counted. The cell pellet is then dissolved in a solution of NaOH (e.g., 1N NaOH) at an elevated temperature (e.g., 80°C) to solubilize the melanin. The absorbance of the resulting solution is measured at ~405 nm. Melanin content is often normalized to the total protein content or cell number.[7][13]
Western Blot Analysis
-
To determine the effect on protein expression, treated cells are lysed to extract total protein. Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Tyrosinase, TRP-1, TRP-2, MITF, p-CREB, CREB, and a loading control like β-actin). After washing, a secondary antibody conjugated to an enzyme (like HRP) is added. A chemiluminescent substrate is used to visualize the protein bands, which are then quantified using densitometry software.[4]
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)
-
To analyze gene expression, total RNA is first extracted from treated cells. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA serves as a template for PCR amplification using specific primers for the genes of interest (e.g., TYR, TRP1, TRP2). The amplified PCR products are separated by agarose gel electrophoresis and visualized. Quantitative PCR (qPCR) is often used for more precise measurement of gene expression levels.[4]
Intracellular cAMP Assay
-
Cellular cAMP levels are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Melanocytes are treated with this compound, then lysed. The lysates are processed according to the manufacturer's protocol, and cAMP concentrations are determined by measuring absorbance on a microplate reader.[4][14]
References
- 1. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qvsiete.com [qvsiete.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interruption of p38MAPK-MSK1-CREB-MITF-M pathway to prevent hyperpigmentation in the skin [ijbs.com]
- 9. The activation of melanogenesis by p-CREB and MITF signaling with extremely low-frequency electromagnetic fields on B16F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hair dyes resorcinol and lawsone reduce production of melanin in melanoma cells by tyrosinase activity inhibition and decreasing tyrosinase and microphthalmia-associated transcription factor (MITF) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
4-Ethylresorcinol: A Technical Guide to its Tyrosinase Inhibitory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ethylresorcinol has emerged as a potent tyrosinase inhibitor, demonstrating significant potential for applications in dermatology and cosmetology, particularly in the management of hyperpigmentation. This technical guide provides an in-depth overview of the core scientific principles underlying its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This compound exerts its effects through a dual mechanism: direct competitive inhibition of the tyrosinase enzyme and the downregulation of key melanogenic proteins, including Tyrosinase-Related Protein 2 (TRP-2). This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel skin lightening and depigmenting agents.
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. Kinetic studies have characterized it as a competitive inhibitor , meaning it binds to the active site of the enzyme, thereby preventing the substrate (L-tyrosine and L-DOPA) from binding and being converted into melanin precursors.
In addition to its direct enzymatic inhibition, this compound also modulates the expression of crucial melanogenesis-related proteins. Notably, it has been shown to attenuate the protein expression of Tyrosinase-Related Protein 2 (TRP-2), an enzyme involved in the later stages of melanin synthesis.[1] This dual-pronged approach of both inhibiting the key enzyme and reducing the expression of related proteins contributes to its efficacy as a hypopigmenting agent.
Signaling Pathway of Tyrosinase Inhibition
Caption: Signaling pathway of this compound's inhibition of melanogenesis.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related resorcinol derivatives as tyrosinase inhibitors.
Table 1: Tyrosinase Inhibition Data
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) | Source |
| This compound | 21.1 | Competitive | Not Reported | [2] |
| 4-Butylresorcinol | 21 | Competitive | Not Reported | |
| 4-Hexylresorcinol | 94 | Competitive | Not Reported | |
| Kojic Acid (Reference) | ~500 | Competitive | Not Reported |
Note: While the competitive inhibition of this compound is established, a specific Ki value has not been reported in the reviewed literature.
Table 2: Cellular Efficacy of this compound and Resorcinol
| Assay | Cell Line | Compound | Concentration | Effect | Source |
| Melanin Content | B16-F10 Melanoma | Resorcinol | 0.5 mM | ~10.2% reduction | [3] |
| Melanin Content | B16-F10 Melanoma | Resorcinol | 1.0 mM | ~19.5% reduction | [3] |
| Melanin Content | B16-F10 Melanoma | Resorcinol | 1.5 mM | ~29.8% reduction | [3] |
| Melanin Content | B16-F10 Melanoma | Resorcinol | 2.0 mM | ~31.7% reduction | [3] |
| TRP-2 Protein Expression | Melan-a Cells | This compound | 10 µM | Noticeable reduction | [1] |
| TRP-2 Protein Expression | Melan-a Cells | This compound | 40 µM | Significant reduction | [1] |
Note: Dose-response data for melanin inhibition is provided for the parent compound, resorcinol, as specific dose-response data for this compound was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.
Mushroom Tyrosinase Inhibition Assay
This assay is a common in vitro method to screen for tyrosinase inhibitors.
Experimental Workflow:
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA in phosphate buffer (pH 6.8).
-
Prepare serial dilutions of this compound and a reference inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of the test compound or control.
-
Add the mushroom tyrosinase solution to each well and pre-incubate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Incubate the plate at 37°C for a set time (e.g., 20-30 minutes).
-
Measure the absorbance of the formed dopachrome at 492 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells
This assay measures the inhibitory effect of a compound on tyrosinase activity within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed B16F10 melanoma cells in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and a protease inhibitor cocktail on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Tyrosinase Activity Measurement:
-
Determine the protein concentration of each cell lysate.
-
In a 96-well plate, mix a standardized amount of protein from each lysate with L-DOPA solution in a phosphate buffer (pH 6.8).
-
Incubate the plate at 37°C for a specific time to allow for the conversion of L-DOPA to dopachrome.
-
Measure the absorbance at 492 nm.
-
-
Data Normalization:
-
Normalize the tyrosinase activity to the total protein concentration for each sample.
-
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by cells after treatment with a test compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat B16F10 cells with this compound as described in the cellular tyrosinase activity assay.
-
-
Melanin Extraction:
-
After treatment, wash the cells with PBS and harvest them.
-
Pellet the cells by centrifugation.
-
Solubilize the melanin pellet in a solution of NaOH (e.g., 1N NaOH) by heating at a specific temperature (e.g., 80°C) for a defined time (e.g., 1 hour).
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to determine the melanin concentration in the samples.
-
Normalize the melanin content to the cell number or total protein content.
-
Conclusion
This compound stands out as a highly effective tyrosinase inhibitor with a well-defined competitive mechanism of action, further augmented by its ability to downregulate TRP-2 expression. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore its potential in dermatological and cosmetic applications. Future research should focus on determining its inhibition constant (Ki) to provide a more complete kinetic profile and on conducting further in vivo studies to fully elucidate its clinical efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hair Dyes Resorcinol and Lawsone Reduce Production of Melanin in Melanoma Cells by Tyrosinase Activity Inhibition and Decreasing Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expression - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Ethylresorcinol from 2,4-Dihydroxyacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-ethylresorcinol from 2,4-dihydroxyacetophenone. This compound is a valuable compound with applications in the pharmaceutical and cosmetic industries, known for its depigmenting and antioxidant properties.[1][2] This document details key methodologies, including catalytic hydrogenation, Clemmensen reduction, and Wolff-Kishner reduction, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Introduction to Synthetic Pathways
The conversion of 2,4-dihydroxyacetophenone to this compound involves the reduction of a ketone functional group to a methylene group. The principal methods to achieve this transformation are catalytic hydrogenation and classical named reactions such as the Clemmensen and Wolff-Kishner reductions. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate compatibility, yield, and environmental impact.
Core Synthetic Methodologies
Catalytic Hydrogenation
Catalytic hydrogenation is an effective and scalable method for the reduction of the acetyl group in 2,4-dihydroxyacetophenone. This method is often favored in industrial settings due to its efficiency and the use of recyclable catalysts.
Experimental Protocol:
A detailed experimental procedure for the catalytic hydrogenation of 2,4-dihydroxyacetophenone is as follows:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a condenser, an addition funnel, and a mechanical stirrer.
-
Catalyst and Solvent Addition: To the flask, 15.2 g of a 1:1 combination of Raney Nickel and Nickel supported on silica is added, followed by 100 ml of a 1:1 ethanol-water mixture.
-
Reaction Initiation: The mixture is heated to reflux.
-
Substrate Addition: A solution of 15.2 g of 2,4-dihydroxyacetophenone in 100 ml of a water-ethanol mixture and 10 ml of acetic acid is placed in the addition funnel and added dropwise to the refluxing catalyst suspension.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is filtered to remove the catalyst. The filtrate, a pale yellow solution, is concentrated under vacuum to yield a solid.
-
Purification: The solid is recrystallized from 1,2-dichloroethane to give pure this compound.[3]
This process reportedly achieves an 80% isolated yield, with the unreacted starting material being recoverable for recycling.[3]
Quantitative Data for Catalytic Hydrogenation:
| Parameter | Value | Reference |
| Starting Material | 2,4-Dihydroxyacetophenone | [3] |
| Catalyst | Raney Nickel and Ni on Silica (1:1) | [3] |
| Solvents | Ethanol, Water, Acetic Acid | [3] |
| Reaction Temperature | Reflux | [3] |
| Isolated Yield | 80% | [3] |
| Purification Method | Recrystallization from 1,2-dichloroethane | [3] |
Clemmensen Reduction
The Clemmensen reduction is a classic method for the deoxygenation of ketones using zinc amalgam and concentrated hydrochloric acid.[4][5][6][7] This reaction is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions.
Experimental Protocol:
A typical experimental protocol for the Clemmensen reduction of 2,4-dihydroxyacetophenone (resacetophenone) is as follows:
-
Reaction Setup: 50 g of 2,4-dihydroxyacetophenone is treated with 200 g of zinc amalgam in 600 ml of 15% hydrochloric acid.
-
Reaction Control: The reaction can be vigorous; heating is stopped if the reaction becomes too rapid and then resumed for approximately 3 hours with periodic additions of concentrated acid.
-
Extraction: The clear yellowish liquid is decanted from the remaining zinc, saturated with sodium chloride, and extracted with ether.
-
Isolation and Purification: The ethereal extract is evaporated, yielding a slightly yellowish liquid that solidifies upon standing. The crude product can be recrystallized from chloroform to yield pure this compound.[8]
Yields for the Clemmensen reduction have been reported to be as high as 82%.[9] However, a major drawback of this method is the use of toxic mercury compounds.[9]
Quantitative Data for Clemmensen Reduction:
| Parameter | Value | Reference |
| Starting Material | 2,4-Dihydroxyacetophenone (Resacetophenone) | [8] |
| Reagents | Zinc Amalgam, Hydrochloric Acid | [8][9] |
| Reaction Time | ~3 hours | [8] |
| Reported Yield | up to 82% | [9] |
| Purification Method | Recrystallization from chloroform | [8] |
Wolff-Kishner Reduction
The Wolff-Kishner reduction provides an alternative under basic conditions, making it suitable for substrates that are sensitive to strong acids.[7][10][11] The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base to yield the corresponding alkane.[10][12][13]
General Experimental Workflow:
-
Hydrazone Formation: 2,4-dihydroxyacetophenone is reacted with hydrazine to form the corresponding hydrazone.
-
Reduction: The hydrazone is then heated in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[12] The decomposition of the hydrazone anion leads to the formation of a carbanion, which is subsequently protonated to yield this compound.[12]
While specific yield data for the Wolff-Kishner reduction of 2,4-dihydroxyacetophenone is not as readily available in the provided context, it remains a viable synthetic route. The Huang-Minlon modification, which involves removing water and excess hydrazine by distillation after hydrazone formation, can significantly shorten reaction times and improve yields.[11][14]
Visualizing the Synthetic Pathways
To better illustrate the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. Process For Manufacturing 4 Alkyl Resorcinol Derivatives [quickcompany.in]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 13. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
Chemical and physical properties of 4-Ethylresorcinol
An In-depth Technical Guide to 4-Ethylresorcinol for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of this compound, a resorcinol derivative with significant applications in the cosmetic and pharmaceutical industries.
Chemical Properties
This compound, with the IUPAC name 4-ethylbenzene-1,3-diol, is a synthetic organic compound.[1][2] It belongs to the resorcinol family, characterized by two hydroxyl groups attached to a benzene ring.[1] The addition of an ethyl group at the fourth carbon enhances its stability and performance in various formulations.[1] It is recognized for its role as a skin-lightening agent and as an intermediate in the synthesis of dyes and antioxidants.[3]
| Property | Value | Source |
| Molecular Formula | C8H10O2 | [3][4][5] |
| Molecular Weight | 138.16 g/mol | [6] |
| CAS Number | 2896-60-8 | [3][4][6] |
| InChI Key | VGMJYYDKPUPTID-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CCC1=C(C=C(C=C1)O)O | [3][5] |
| pKa | 10.06 ± 0.10 (Predicted) | [7] |
| LogP (o/w) | 1.731 (est) | [8] |
Physical Properties
This compound typically appears as a white to pale brown or light yellow crystalline solid.[2][3] It may have a faint phenolic odor.[3]
| Property | Value | Source |
| Melting Point | 95-98 °C | [6][7] |
| Boiling Point | 273.00 to 274.00 °C @ 760.00 mm Hg (est) | [8] |
| 155 °C @ 10 mmHg | [7][9] | |
| Flash Point | 134.4 °C (est) | [8] |
| Vapor Pressure | 0.003000 mmHg @ 25.00 °C (est) | [8] |
| Water Solubility | 5520 mg/L @ 25 °C (est) | [8] |
| Solubility | Soluble in alcohol and methanol.[3][8][9] In DMSO, solubility is 100 mg/mL (723.77 mM), requiring ultrasonic assistance.[4][10] |
Experimental Protocols
Synthesis of this compound
Method 1: Reduction of 2,4-dihydroxy acetophenone
This method involves the reduction of 2,4-dihydroxy acetophenone to yield this compound.[11]
-
Apparatus: A three-necked round bottom flask equipped with a condenser, addition funnel, and mechanical stirrer.
-
Reagents:
-
Raney Nickel and Ni supported on silica (50:50 combination): 15.2 g
-
Ethanol:water (50:50 mixture): 100 ml
-
2,4-dihydroxy acetophenone: 15.2 g
-
Water:ethanol mixture: 100 ml
-
Acetic acid: 10 ml
-
1,2-dichloroethane for crystallization.
-
-
Procedure:
-
Add the Raney Nickel and Ni-silica combination to the flask.
-
Add 100 ml of the 50:50 ethanol:water mixture and heat the reaction to reflux.
-
Dissolve the 2,4-dihydroxy acetophenone in 100 ml of the water:ethanol mixture and 10 ml of acetic acid. Place this solution in the addition funnel.
-
Slowly add the 2,4-dihydroxy acetophenone solution dropwise to the refluxing mixture.
-
After the addition is complete, filter the reaction mixture through a Millipore filter to obtain a pale yellow solution.
-
Concentrate the solution in vacuo to yield a solid.
-
Crystallize the solid from 1,2-dichloroethane to obtain this compound. This process has an isolated yield of approximately 80%.[11]
-
Method 2: Clemmensen Reduction of Resacetophenone
This procedure utilizes a zinc amalgam and hydrochloric acid for the reduction.[12]
-
Reagents:
-
Resacetophenone: 50 g
-
Zinc amalgam: 200 g
-
15% Hydrochloric acid: 600 ml
-
Concentrated hydrochloric acid
-
Common salt
-
Ether
-
Chloroform for crystallization.
-
-
Procedure:
-
Treat 50 g of resacetophenone with 200 g of zinc amalgam and 600 ml of 15% hydrochloric acid.
-
If the reaction becomes too vigorous, temporarily stop heating.
-
Continue heating for about 3 hours, frequently adding concentrated hydrochloric acid.
-
Decant the clear yellowish liquid from the zinc.
-
Saturate the liquid with common salt and extract with ether.
-
Evaporate the ethereal extract. The remaining liquid will solidify.
-
Crystallize the solid from chloroform to yield pure this compound (approximately 44 g).[12]
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of this compound.[13]
-
Column: Newcrom R1 or C18 HPLC column.[13]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[13]
-
Mass-Spec (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid.[13]
-
UPLC Applications: Smaller 3 µm particle columns are available for faster UPLC applications.[13] This method is scalable and can be used for preparative separation to isolate impurities.[13]
Biological Activity and Mechanism of Action
This compound exhibits notable anti-hyperpigmentation and antioxidant properties.[4] Its primary mechanism of action in cosmetics is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[3] This leads to a reduction in the appearance of dark spots and hyperpigmentation.[3]
Studies have shown that this compound can:
-
Inhibit the expression of tyrosinase-related protein 2 (TRP-2).[4][14]
-
Inhibit the activities of protein kinase A (PKA) and tyrosinase in Melan-a cells.[4][14]
-
Inhibit lipid peroxidation, demonstrating antioxidant effects, with an IC50 of 38.4 μM in mouse liver microsomes.[4][14]
The hypopigmentary effects of this compound are associated with the regulation of downstream proteins in the PKA pathway.[15]
Melanin Synthesis Inhibition Pathway
The following diagram illustrates the signaling pathway involved in the inhibition of melanin synthesis by this compound.
Caption: Signaling pathway of this compound in melanin synthesis inhibition.
Experimental Workflows
In Vitro Analysis of Anti-Hyperpigmentary Effects
The following workflow outlines the key in vitro assays used to characterize the biological activity of this compound.
Caption: Workflow for in vitro analysis of this compound's biological effects.
References
- 1. glooshi.com [glooshi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C8H10O2 | CID 17927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 2896-60-8 [sigmaaldrich.com]
- 7. This compound | 2896-60-8 [chemicalbook.com]
- 8. 4-ethyl resorcinol, 2896-60-8 [thegoodscentscompany.com]
- 9. echemi.com [echemi.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethylresorcinol: A Technical Guide to its Mechanism of Melanin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melanin synthesis, or melanogenesis, is a complex physiological process responsible for pigmentation in skin, hair, and eyes. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and solar lentigines. The primary rate-limiting enzyme in this cascade is tyrosinase. Consequently, the inhibition of tyrosinase is a principal strategy in the development of depigmenting agents. 4-Ethylresorcinol has emerged as a highly potent inhibitor of melanin synthesis. This technical guide provides an in-depth review of its mechanism of action, supported by quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and research workflows.
Mechanism of Action
This compound exerts its hypopigmenting effects through a multi-faceted approach, primarily centered on the direct inhibition of key melanogenic enzymes and modulation of the upstream signaling cascade.
Direct Enzyme Inhibition
The principal mechanism of this compound is the direct, competitive inhibition of tyrosinase, the enzyme that catalyzes the first two rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] By binding to the active site of tyrosinase, this compound effectively blocks substrate access, thereby preventing the synthesis of melanin precursors. Its resorcinol moiety, with a meta-dihydroxy configuration, is crucial for interacting with the copper ions in the enzyme's active site while resisting oxidation itself.[2]
Regulation of Melanogenic Gene Expression
Beyond direct enzyme inhibition, studies indicate that this compound can modulate the expression of genes involved in melanogenesis. Specifically, it has been shown to attenuate both the mRNA and protein expression of Tyrosinase-Related Protein 2 (TRP-2/DCT), an enzyme that functions later in the melanin synthesis pathway, catalyzing the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1]
Some evidence also suggests an indirect influence on the upstream signaling pathway. This compound has been observed to reduce intracellular cyclic adenosine monophosphate (cAMP) levels.[1] A reduction in cAMP would lead to decreased activity of Protein Kinase A (PKA), which in turn would reduce the phosphorylation of cAMP Response Element-Binding Protein (CREB) and subsequent expression of Microphthalmia-associated Transcription Factor (MITF). MITF is the master transcriptional regulator of melanogenic genes, including TYR (tyrosinase), TRP-1, and TRP-2.[1][3] However, other studies have found that its hypopigmentary effect is independent of the ERK, Akt, or CREB signaling pathways, reinforcing direct tyrosinase inhibition as its primary mode of action.[4][5][6]
Quantitative Efficacy Data
The potency of this compound and its analogs has been quantified in various in vitro models. The data consistently demonstrates superior inhibitory activity compared to other well-known depigmenting agents like kojic acid and arbutin.
Table 1: Tyrosinase Inhibition (IC₅₀ Values)
IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.
| Compound | Enzyme Source | IC₅₀ Value (µM) | Reference |
| This compound | Melan-a cells | 21.1 | [1] |
| 4-n-Butylresorcinol | Human Tyrosinase | 21 | [7][8] |
| 4-n-Butylresorcinol | Mushroom Tyrosinase | 0.15 - 0.56 | [2] |
| 4-Hexylresorcinol | Human Tyrosinase | 94 | [8] |
| Kojic Acid | Human Tyrosinase | ~500 | [7] |
| Arbutin | Human Tyrosinase | >5000 | [7] |
| Hydroquinone | Human Tyrosinase | >4000 | [7] |
Table 2: Inhibition of Melanin Production in Cell Models
| Compound | Cell Model | IC₅₀ Value (µM) | Reference |
| 4-n-Butylresorcinol | MelanoDerm™ | 13.5 | [7][8] |
| Hydroquinone | MelanoDerm™ | < 40 | [7] |
| Kojic Acid | MelanoDerm™ | > 400 | [7] |
| Arbutin | MelanoDerm™ | > 5000 | [7] |
Detailed Experimental Protocols
The evaluation of this compound's efficacy relies on a series of standardized in vitro assays. The following are detailed methodologies for key experiments.
Mushroom Tyrosinase Activity Assay (Cell-Free)
This assay directly measures the inhibitory effect of a compound on enzyme activity.
-
Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1) solution (e.g., 1000 units/mL in phosphate buffer).
-
Substrate: 10 mM L-DOPA solution in phosphate buffer.
-
Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).[9]
-
Test Compound: this compound dissolved in DMSO, with serial dilutions.
-
-
Procedure:
-
In a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 140 µL of L-DOPA solution and 40 µL of phosphate buffer.
-
Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution.
-
Incubate at 25°C.
-
-
Data Acquisition:
-
Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.[10]
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated as: [(V_control - V_sample) / V_control] * 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
B16F10 Cell Culture and Treatment
Murine B16F10 melanoma cells are a standard model for studying melanogenesis.[11]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.[11]
-
Treatment Protocol:
-
Seed cells in 6-well plates (e.g., 1 x 10⁵ cells/well) and allow them to adhere for 24 hours.[12]
-
Replace the medium with fresh medium containing a melanogenesis stimulant (e.g., 100-200 nM α-Melanocyte-Stimulating Hormone, α-MSH).[12][13]
-
Concurrently, treat cells with various concentrations of this compound or vehicle control (DMSO).
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cultured cells.
-
Cell Harvesting: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and harvest by trypsinization or scraping.
-
Lysis: Pellet the cells by centrifugation. Solubilize the cell pellets in 1 N NaOH containing 10% DMSO.[11][12]
-
Incubation: Incubate the mixture at a high temperature (e.g., 65-80°C) for 1-2 hours to dissolve the melanin granules.[11][14]
-
Measurement: Measure the absorbance of the lysate at 405-490 nm using a microplate reader.[11][15]
-
Normalization: The melanin content can be normalized to the total protein content of each sample (determined by a BCA assay) to account for differences in cell number. The results are typically expressed as a percentage of the control group.
Western Blot Analysis for Melanogenic Proteins
This technique is used to determine the protein expression levels of key melanogenic enzymes and transcription factors.
-
Protein Extraction: Lyse the treated B16F10 cells using RIPA buffer containing a protease inhibitor cocktail.[14]
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel (e.g., 7.5-10%).[13]
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[13]
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for Tyrosinase, TRP-1, TRP-2, MITF, and a loading control (e.g., GAPDH or β-actin).[13][14]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
Conclusion
This compound stands out as a potent agent for inhibiting melanin synthesis. Its primary mechanism is the direct competitive inhibition of tyrosinase, an action further supported by its ability to downregulate the expression of TRP-2. The quantitative data consistently places it among the most effective tyrosinase inhibitors, significantly surpassing the potency of common cosmetic ingredients. The robust and reproducible experimental protocols outlined in this guide provide a clear framework for the continued investigation and validation of this compound and novel resorcinol derivatives in the fields of dermatology and drug development for hyperpigmentary disorders.
References
- 1. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 5. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qvsiete.com [qvsiete.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 11. 2.7. Melanin Content and Cell Viability Analyses [bio-protocol.org]
- 12. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of Melanin Synthesis by the Branch Extracts of Vaccinium oldhamii through Activating Tyrosinase Activity in B16F10 Melanoma Cells [kjpr.kr]
- 15. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethylresorcinol: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylresorcinol, a derivative of resorcinol, has emerged as a significant compound in the fields of dermatology and cosmetology, primarily for its potent skin-lightening properties. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological mechanism of this compound, with a focus on its application in modulating skin pigmentation. The information is compiled to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.
Discovery and History
While the precise date of the first synthesis of this compound is not definitively documented in readily available literature, its development is rooted in the broader history of resorcinol and its derivatives. Resorcinol (benzene-1,3-diol) was first prepared by the Austrian chemist Heinrich Hlasiwetz and his colleague Ludwig Barth in 1864. The exploration of resorcinol derivatives likely began in the early 20th century, with a focus on creating compounds with various industrial and medicinal applications.
One of the earliest documented methods for synthesizing 4-alkylresorcinols, including this compound, is the Clemmensen reduction of the corresponding acylresorcinol. A notable publication from 1930 in the Journal of the American Chemical Society describes the preparation of this compound from 2,4-dihydroxyacetophenone using amalgamated zinc and hydrochloric acid, achieving a high yield. This indicates that this compound was known and could be synthesized with high efficiency by the 1930s. Its application as a skin-lightening agent, however, is a more recent development, stemming from research into the inhibitory effects of phenolic compounds on melanogenesis.
Synthesis of this compound
The primary and most well-documented method for the synthesis of this compound is the reduction of 2,4-dihydroxyacetophenone.
Experimental Protocol: Synthesis via Reduction of 2,4-Dihydroxyacetophenone
Materials:
-
2,4-dihydroxyacetophenone
-
Raney Nickel and Nickel supported on silica (50:50 combination) or amalgamated zinc
-
Ethanol
-
Water
-
Acetic acid or Hydrochloric acid
-
1,2-dichloroethane (for crystallization)
-
Three-necked round bottom flask
-
Condenser
-
Addition funnel
-
Mechanical stirrer
-
Filtration apparatus (e.g., Millipore filter)
-
Rotary evaporator
Procedure: [1]
-
Catalyst Preparation (for Raney Nickel method): In a three-necked round bottom flask equipped with a condenser, mechanical stirrer, and addition funnel, add 15.2 g of a 50:50 combination of Raney Nickel and Ni supported on silica.
-
Solvent Addition: Add 100 ml of a 50:50 mixture of ethanol and water to the flask.
-
Heating: Heat the mixture to reflux conditions.
-
Substrate Addition: Dissolve 15.2 g of 2,4-dihydroxyacetophenone in 100 ml of a water:ethanol mixture and add 10 ml of acetic acid. Place this solution in the addition funnel and add it dropwise to the refluxing catalyst mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Filtration: Once the reaction is complete, cool the mixture and filter it through a Millipore filter to remove the catalyst, yielding a pale yellow solution.
-
Concentration: Concentrate the solution in vacuo using a rotary evaporator to obtain a solid residue.
-
Crystallization: Recrystallize the solid from 1,2-dichloroethane to yield purified this compound. An isolated yield of approximately 80% can be expected.
-
Characterization: The structure and purity of the synthesized this compound can be confirmed using NMR, Gas Chromatography, IR, and Mass Spectroscopy.
Logical Relationship: Synthesis Workflow
Caption: Synthesis workflow for this compound.
Mechanism of Action in Skin Pigmentation
This compound exerts its hypopigmenting effects through a multi-faceted mechanism primarily centered on the inhibition of melanogenesis.
Inhibition of Tyrosinase Activity
Tyrosinase is the rate-limiting enzyme in the synthesis of melanin. This compound acts as a potent inhibitor of this enzyme.[2] The inhibitory effect is attributed to the resorcinol moiety, which can bind to the active site of tyrosinase.
Regulation of Melanogenic Gene Expression
Studies have shown that this compound can selectively modulate the expression of genes involved in melanogenesis. Specifically, it has been observed to attenuate the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2), while not affecting the expression of tyrosinase and TRP-1.[2] TRP-2, also known as dopachrome tautomerase, is another key enzyme in the melanin synthesis pathway.
Modulation of the cAMP/PKA Pathway
The cyclic adenosine monophosphate (cAMP) signaling pathway, which involves protein kinase A (PKA), is a crucial regulator of melanogenesis. This compound has been shown to decrease the intracellular levels of cAMP and inhibit the activity of PKA.[2] This downregulation of the cAMP/PKA pathway contributes to the overall reduction in melanin synthesis.
Antioxidant Effects
This compound also possesses antioxidant properties, demonstrated by its ability to inhibit lipid peroxidation.[2] Oxidative stress is known to stimulate melanogenesis, and therefore, the antioxidant activity of this compound provides an additional mechanism for its skin-lightening effects.
Signaling Pathway: Inhibition of Melanogenesis by this compound
Caption: Signaling pathway of this compound in melanogenesis.
Quantitative Data
The biological activity of this compound has been quantified in several in-vitro studies.
| Parameter | Cell/System | Value | Reference |
| Tyrosinase Inhibition (IC50) | Melan-a cells | 21.1 µM | [2] |
| Lipid Peroxidation Inhibition (IC50) | Mouse liver microsomes | 38.4 µM | [3] |
| cAMP Level Inhibition | Melan-a cells (10 µM) | ~25% inhibition | [2] |
| cAMP Level Inhibition | Melan-a cells (40 µM) | ~25% inhibition | [2] |
Key Experimental Protocols
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone, a precursor of melanin. The formation of dopachrome is monitored spectrophotometrically.
Protocol: [2]
-
Cell Culture and Lysis: Culture melan-a cells and lyse them in a suitable buffer (e.g., phosphate buffer with 1% Triton X-100) to release intracellular tyrosinase.
-
Protein Quantification: Determine the protein concentration of the cell lysates and normalize them.
-
Assay Setup: In a 96-well plate, add the cell lysate, the test compound (this compound at various concentrations), and a phosphate buffer.
-
Reaction Initiation: Add L-DOPA solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculation: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.
cAMP Assay
Principle: This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in the melanogenesis signaling pathway. Competitive immunoassays are commonly used for this purpose.
Protocol: [2]
-
Cell Culture and Treatment: Culture melan-a cells and treat them with this compound at desired concentrations for a specified period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Assay Procedure: Use a commercial cAMP assay kit (e.g., ELISA-based). The assay typically involves the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites.
-
Detection: The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal is detected using a suitable substrate and a microplate reader.
-
Quantification: A standard curve is generated using known concentrations of cAMP to determine the cAMP concentration in the samples.
PKA Activity Assay
Principle: This assay measures the activity of Protein Kinase A, a downstream effector of cAMP. The assay typically involves the phosphorylation of a specific substrate by PKA.
Protocol: [2]
-
Cell Culture and Lysate Preparation: Culture and treat melan-a cells with this compound. Prepare cell lysates.
-
Assay Procedure: Use a commercial PKA activity assay kit. These kits usually provide a PKA-specific substrate coated on a microplate.
-
Kinase Reaction: Add the cell lysate and ATP to the wells to initiate the phosphorylation reaction.
-
Detection: The phosphorylated substrate is detected using a specific antibody that binds to the phosphorylated form, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Measurement: A colorimetric or chemiluminescent substrate is added, and the signal, which is proportional to the PKA activity, is measured using a microplate reader.
-
Analysis: Compare the PKA activity in treated cells to that of untreated controls.
Clinical Efficacy and Safety
While in-vitro studies have robustly demonstrated the hypopigmenting effects of this compound, clinical trial data specifically for this compound are limited in the public domain. Much of the available clinical research on alkylresorcinols for skin lightening focuses on related molecules such as 4-n-butylresorcinol and 4-hexylresorcinol.
These studies on analogous compounds have shown significant efficacy in reducing hyperpigmentation, such as melasma and age spots, with a good safety profile.[4][5] For instance, a randomized, double-blind, split-face clinical study on a combination of 4-hexylresorcinol and niacinamide demonstrated significantly improved efficacy in reducing hyperpigmentation spots compared to niacinamide alone.[6][7] Given the structural and mechanistic similarities, it is plausible that this compound would exhibit comparable efficacy in a clinical setting, though dedicated clinical trials are needed to substantiate this.
Conclusion
This compound is a well-characterized resorcinol derivative with a multi-target mechanism of action against hyperpigmentation. Its ability to inhibit tyrosinase, downregulate TRP-2 expression, modulate the cAMP/PKA signaling pathway, and exert antioxidant effects makes it a promising agent for cosmetic and dermatological applications aimed at skin lightening. While its historical discovery is intertwined with the broader development of resorcinol chemistry, its modern application is supported by a growing body of in-vitro evidence. Further clinical investigation is warranted to fully establish its efficacy and safety profile in human subjects for the treatment of hyperpigmentation disorders.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior even skin tone and anti‐ageing benefit of a combination of 4‐hexylresorcinol and niacinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superior even skin tone and anti-ageing benefit of a combination of 4-hexylresorcinol and niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Ethylresorcinol: A Technical Guide for Drug Development Professionals
An In-depth Exploration of 4-Ethylresorcinol and its Analogs as Potent Tyrosinase Inhibitors for Hyperpigmentation Disorders
Introduction
This compound, a derivative of resorcinol, has emerged as a significant compound in the field of dermatology and cosmetology due to its potent inhibitory effects on melanin synthesis.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their application as skin lightening agents. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, quantitative efficacy data, and relevant experimental protocols.
The primary mechanism by which this compound exerts its depigmenting effect is through the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[3] Beyond direct enzyme inhibition, it also modulates the expression of key melanogenic proteins and signaling pathways within melanocytes. This guide will delve into these molecular interactions to provide a thorough understanding of its biological activity.
Structure-Activity Relationship of 4-Alkylresorcinols
The inhibitory potency of 4-substituted resorcinol derivatives against tyrosinase is significantly influenced by the nature of the alkyl substituent at the 4-position. The core resorcinol moiety is crucial for activity, with the two hydroxyl groups playing a key role in binding to the active site of the tyrosinase enzyme.
Systematic studies on a series of 4-alkylresorcinols have demonstrated a clear trend in their tyrosinase inhibitory activity. The length and structure of the alkyl chain are critical determinants of efficacy.
Quantitative Data: Tyrosinase Inhibition by 4-Substituted Resorcinols
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-substituted resorcinol derivatives against human tyrosinase. This data, compiled from a comparative study, allows for a direct assessment of the structure-activity relationship.
| Compound | 4-Substituent | IC50 (µM) for Human Tyrosinase |
| Resorcinol | -H | >1000 |
| 4-Methylresorcinol | -CH3 | ~500 |
| This compound | -CH2CH3 | 21.1 [4] |
| 4-Propylresorcinol | -CH2CH2CH3 | ~100 |
| 4-Butylresorcinol | -CH2CH2CH2CH3 | 21[3] |
| 4-Pentylresorcinol | -CH2(CH2)3CH3 | ~50 |
| 4-Hexylresorcinol | -CH2(CH2)4CH3 | 94[3] |
| 4-Phenylethylresorcinol | -CH2CH2C6H5 | 131[3] |
| Kojic Acid (Reference) | - | 500[3] |
| Arbutin (Reference) | - | ~6500[3] |
| Hydroquinone (Reference) | - | ~4400[3] |
Data compiled from multiple sources for comparison. Note that absolute IC50 values can vary slightly between different assay conditions.[5][6][7]
The data clearly indicates that the presence of a short to medium-length alkyl chain at the 4-position significantly enhances tyrosinase inhibitory activity compared to the parent resorcinol molecule. This compound and 4-butylresorcinol exhibit the most potent inhibition of human tyrosinase.[3]
Mechanism of Action
This compound's anti-melanogenic effects are multi-faceted, extending beyond direct tyrosinase inhibition. It also influences the expression of melanogenesis-related proteins and modulates key intracellular signaling pathways.
Modulation of Melanogenesis-Related Proteins
Studies have shown that this compound can attenuate the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2).[3] TRP-2 is an enzyme that plays a crucial role in the downstream steps of melanin synthesis. By reducing TRP-2 levels, this compound further impedes the production of melanin.
Signaling Pathway Modulation
This compound has been demonstrated to influence the Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to the regulation of melanogenesis.
-
PKA Pathway: this compound can regulate downstream proteins in the PKA pathway.[3] The PKA pathway is a primary signaling cascade that, when activated, leads to the upregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. By modulating this pathway, this compound can indirectly suppress the expression of tyrosinase, TRP-1, and TRP-2.
-
MAPK Pathway: The MAPK pathway, particularly the extracellular signal-regulated kinase (ERK) and p38 MAPK branches, is also involved in regulating melanogenesis. While the precise interplay is complex, some resorcinol derivatives have been shown to influence MAPK signaling, which can in turn affect MITF activity and subsequent melanin production.
References
- 1. researchgate.net [researchgate.net]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qvsiete.com [qvsiete.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process For Manufacturing 4 Alkyl Resorcinol Derivatives [quickcompany.in]
- 7. WO2004052827A1 - Process for the preparation of 4-alkyl resorcinol esters - Google Patents [patents.google.com]
Spectroscopic analysis of 4-Ethylresorcinol (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-Ethylresorcinol, a key compound in various research and development sectors, including the cosmetic and pharmaceutical industries. Known for its anti-hyperpigmentation and antioxidant properties, a thorough understanding of its structural and chemical characteristics is paramount.[1] This document details the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive chemical profile of the molecule.
Core Spectroscopic Data
The following sections and tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H NMR and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework.
¹H NMR Spectrum
The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons in the molecule.
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 6.968 | d | 8.2 |
| Aromatic CH | 6.364 | d | 8.2 |
| Aromatic CH | 6.320 | s | - |
| Hydroxyl OH | 4.86 | br s | - |
| Methylene CH₂ | 2.549 | q | 7.6 |
| Methyl CH₃ | 1.198 | t | 7.6 |
| Data obtained from a 399.65 MHz spectrum in CDCl₃.[2] |
¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Carbon Type | Chemical Shift (δ) in ppm |
| Quaternary Aromatic C-O | 154.5 |
| Quaternary Aromatic C-O | 153.9 |
| Quaternary Aromatic C-CH₂CH₃ | 130.8 |
| Aromatic CH | 115.3 |
| Aromatic CH | 107.1 |
| Aromatic CH | 102.6 |
| Methylene CH₂ | 22.8 |
| Methyl CH₃ | 14.1 |
| Note: Specific peak assignments for ¹³C NMR were not explicitly found in the search results and are based on typical chemical shifts for similar structures. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3600-3200 (broad) | O-H (Phenolic) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2965-2850 | C-H (Alkyl) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1300-1000 | C-O (Phenolic) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The GC-MS analysis of this compound provides information about its molecular weight and fragmentation pattern.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 138 | High | Molecular Ion [M]⁺ |
| 123 | Highest | [M-CH₃]⁺ |
| 67 | Medium | Fragment Ion |
| The molecular weight of this compound is 138.16 g/mol .[3][4] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Sample Preparation: A sample of this compound (crystalline powder) is used for all analyses.[5] For NMR, the sample is dissolved in a deuterated solvent. For IR, the sample can be prepared as a KBr pellet or analyzed directly using an ATR accessory. For GC-MS, the sample is dissolved in a volatile solvent.
¹H and ¹³C NMR Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz) is used.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Method 1: KBr Pellet:
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the sample holder of the spectrometer and the spectrum is recorded.
-
-
Method 2: Attenuated Total Reflectance (ATR):
-
A small amount of the this compound powder is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The spectrum is recorded.
-
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Injector: The sample is injected into the GC inlet, which is heated to a temperature sufficient to vaporize the sample without decomposition.
-
Column: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used to separate the components of the sample.
-
Oven Program: The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) is typically used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their m/z ratio.
-
Detector: The ions are detected, and a mass spectrum is generated.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
In Vitro Biological Activities of 4-Ethylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylresorcinol, a derivative of resorcinol, has garnered significant attention in the scientific community for its potent biological activities, particularly in the realm of dermatology and cosmetology. Its efficacy as a skin-lightening agent and its broader physiological effects are subjects of ongoing research. This technical guide provides an in-depth overview of the in vitro studies on this compound, focusing on its core biological activities, including tyrosinase inhibition, antioxidant properties, and anti-glycation effects. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and development.
Core Biological Activities
In vitro studies have primarily focused on three key biological activities of this compound: tyrosinase inhibition, antioxidant capacity, and anti-glycation potential. These activities collectively contribute to its observed effects on skin health and appearance.
Tyrosinase Inhibition
This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. By inhibiting this enzyme, it effectively reduces the production of melanin, leading to a skin-lightening effect.
Quantitative Data: Tyrosinase Inhibition
| Compound | IC50 (Mushroom Tyrosinase) | Inhibition Type | Reference |
| This compound | 21.1 µM | Not specified in source | [1] |
Antioxidant Activity
This compound exhibits significant antioxidant properties, enabling it to neutralize harmful free radicals and reduce oxidative stress. This activity is crucial in protecting cells from damage and premature aging.
Quantitative Data: Antioxidant Activity
| Assay | IC50 / Activity | Reference |
| Lipid Peroxidation Inhibition | 38.4 µM | [2] |
Further quantitative data from DPPH, ABTS, and FRAP assays are needed for a comprehensive comparison.
Anti-Glycation Activity
Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to skin aging by cross-linking proteins like collagen, leading to loss of elasticity. While resorcinol derivatives are known for their anti-glycation potential, specific quantitative data for this compound is still emerging.
Signaling Pathway Modulation
This compound exerts its biological effects by modulating key cellular signaling pathways involved in melanogenesis.
PKA Signaling Pathway
This compound has been shown to inhibit the Protein Kinase A (PKA) pathway. It reduces the levels of cyclic adenosine monophosphate (cAMP) and subsequently decreases the activity of PKA. This downregulates the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in activating the expression of Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenic gene expression, including tyrosinase and tyrosinase-related protein 2 (TRP-2). By inhibiting this pathway, this compound effectively reduces the expression of key enzymes in melanin synthesis.[1]
p38 MAPK Signaling Pathway
Studies on the related compound, resorcinol, suggest a role for the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in its anti-melanogenic effects. Resorcinol has been found to increase the phosphorylation of p38 MAPK. The activation of the p38 MAPK pathway can lead to the downregulation of MITF expression, thereby inhibiting melanin synthesis. While this compound did not show a significant influence on the protein expression levels of p38 MAPK in one study, the potential for interaction with this pathway warrants further investigation.[1]
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 6.5).
-
Prepare a 10 mM L-DOPA solution in the phosphate buffer.
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), then dilute in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the this compound solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
A control is run without the inhibitor.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with this compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A blank is prepared with methanol instead of the sample.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
The IC50 value is determined from the dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to form the ABTS radical cation.
-
Dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
-
Assay Procedure:
-
Add a small volume of the this compound solution to a larger volume of the diluted ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Prepare various concentrations of this compound.
-
A ferrous sulfate solution is used to create a standard curve.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the this compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a set time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve of known ferrous iron concentrations.
-
In Vitro Anti-Glycation Assay (BSA-Glucose Model)
This assay assesses the ability of a compound to inhibit the formation of advanced glycation end-products (AGEs) in a model system using bovine serum albumin (BSA) and glucose.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a solution containing BSA (e.g., 10 mg/mL) and glucose (e.g., 500 mM) in a phosphate buffer (pH 7.4) containing sodium azide to prevent microbial growth.
-
Add various concentrations of this compound to the reaction mixture.
-
Aminoguanidine is often used as a positive control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for an extended period (e.g., 1-4 weeks).
-
-
Measurement of AGEs:
-
After incubation, the formation of fluorescent AGEs is measured using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
-
Data Analysis:
-
The percentage of glycation inhibition is calculated as: % Inhibition = [(F_control - F_sample) / F_control] * 100 where F_control is the fluorescence of the BSA-glucose mixture without an inhibitor, and F_sample is the fluorescence with the inhibitor.
-
The IC50 value can be determined from the dose-response curve.
-
Conclusion
This compound demonstrates significant in vitro biological activity, primarily as a tyrosinase inhibitor and an antioxidant. Its ability to modulate key signaling pathways involved in melanogenesis provides a strong scientific basis for its use in skin-lightening and anti-aging applications. The detailed protocols provided in this guide offer a framework for researchers to further investigate the multifaceted biological effects of this promising compound. Future in vitro and in vivo studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and cosmetic potential.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Ethylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Ethylresorcinol. The described methodology is based on established principles for the analysis of similar phenolic compounds, providing a robust starting point for researchers in pharmaceutical development, quality control, and cosmetic science. The protocol covers instrumentation, reagent preparation, chromatographic conditions, and a comprehensive guide to method validation. All quantitative data and validation parameters are presented in a clear, tabular format for ease of interpretation.
Introduction
This compound (4-ethyl-1,3-benzenediol) is a resorcinol derivative with emerging applications in the pharmaceutical and cosmetic industries, primarily attributed to its potent skin-lightening and antioxidant properties. Accurate and precise quantification of this compound in raw materials, finished products, and biological matrices is crucial for ensuring product quality, safety, and efficacy. This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method coupled with UV detection, a widely accessible and reliable analytical technique.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
Based on the analysis of structurally related resorcinol compounds, the following chromatographic conditions are proposed. Optimization may be required depending on the specific sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% A / 30% B, hold for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on resorcinol UV absorbance) |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[1] This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The following is a general guideline for sample preparation. The specific procedure will need to be optimized based on the sample matrix.
-
Solid Samples (e.g., Creams, Powders): Accurately weigh a portion of the homogenized sample and extract with a known volume of methanol or a suitable solvent. The extraction may be facilitated by sonication or vortexing.
-
Liquid Samples: Dilute an accurate volume of the liquid sample with the mobile phase.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.
Method Validation
For regulatory compliance and to ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a placebo or blank sample matrix.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies in the sample matrix.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The following table summarizes the expected quantitative data and validation parameters for the proposed HPLC method for this compound.
| Parameter | Expected Value/Range |
| Retention Time (RT) | ~ 5 - 8 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
Visualization
The following diagrams illustrate the key workflows for the quantification of this compound using the proposed HPLC method.
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols for Topical Delivery of 4-Ethylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylresorcinol, a derivative of resorcinol, is a potent tyrosinase inhibitor with significant applications in the cosmetic and pharmaceutical industries for its skin-lightening and anti-hyperpigmentation properties. Its mechanism of action involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis, and the modulation of the protein kinase A (PKA) signaling pathway, leading to a reduction in melanin synthesis.[1] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for topical delivery, aimed at enhancing its stability, solubility, and skin permeation.
Mechanism of Action: Inhibition of Melanogenesis
This compound exerts its depigmenting effects through a multi-faceted approach targeting the melanin synthesis pathway. Primarily, it acts as a direct inhibitor of tyrosinase, the key enzyme responsible for converting tyrosine to melanin precursors. Additionally, studies have shown that this compound can attenuate the PKA signaling pathway, which is crucial for the transcription of melanogenic enzymes.[1] Specifically, it has been observed to downregulate the expression of tyrosinase-related protein 2 (TRP-2), further impeding the production of melanin.[1] This dual action makes this compound a highly effective agent for addressing hyperpigmentation.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental for developing effective topical formulations.
Table 1: Physicochemical Properties of Resorcinol Derivatives
| Property | This compound | 4-Butylresorcinol | 4-Hexylresorcinol |
|---|---|---|---|
| Molecular Formula | C₈H₁₀O₂ | C₁₀H₁₄O₂ | C₁₂H₁₈O₂ |
| Molecular Weight | 138.16 g/mol | 166.22 g/mol | 194.27 g/mol |
| Log P (octanol/water) | ~2.3 (estimated) | 3.1 | 3.8 |
| Solubility | Soluble in glycols, ethanol. Limited solubility in water and non-polar oils. | Soluble in glycols, ethanol. Limited solubility in water. | Soluble in oils and organic solvents. Poorly soluble in water. |
Solubility Data: Preliminary studies indicate that this compound exhibits good solubility in common cosmetic solvents such as propylene glycol and ethanol. For the development of emulsion-based systems, its solubility in various oils and esters is a critical parameter.
Table 2: Solubility of Resorcinol Derivatives in Cosmetic Solvents
| Solvent | This compound | 4-Butylresorcinol | 4-Hexylresorcinol |
|---|---|---|---|
| Water | Low | Low | Very Low |
| Ethanol | High | High | High |
| Propylene Glycol | High | High | Moderate |
| Caprylic/Capric Triglyceride | Moderate | Moderate to High | High |
| Isopropyl Myristate | Moderate | Moderate to High | High |
Formulation Strategies for Enhanced Delivery
Due to its lipophilic nature, this compound is well-suited for incorporation into various topical delivery systems. Advanced formulations such as nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs) can significantly improve its stability, skin penetration, and overall efficacy.
Table 3: Comparative Characteristics of 4-Alkylresorcinol Nanoformulations
| Formulation Type | Active Ingredient | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Nanoemulsion | Buckwheat Flavonoids | 23.22 ± 0.13 | -20.92 ± 0.27 | 98.35 ± 0.04 | [2] |
| Nanoemulsion | Lemongrass Essential Oil | ~71 | -37 | ~78 | [3] |
| Liposomes | Phenylethyl Resorcinol | 130.1 ± 3.54 | -43.9 ± 3.44 | 96.81 ± 3.46 | [4] |
| Liposomes | 4-Butylresorcinol | Not Specified | Not Specified | 76.45 ± 0.35 | [5] |
| Solid Lipid Nanoparticles (SLNs) | 4-Hexylresorcinol | 169.4 - 644.8 | -19.8 to -40.3 | 75.0 - 96.5 |[6][7][8][9][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Cream
Objective: To prepare a stable and aesthetically pleasing O/W cream containing 1% this compound.
Materials:
-
Oil Phase:
-
Caprylic/Capric Triglyceride: 10.0% w/w
-
Cetearyl Alcohol: 3.0% w/w
-
Glyceryl Stearate: 2.0% w/w
-
This compound: 1.0% w/w
-
-
Water Phase:
-
Deionized Water: 78.5% w/w
-
Glycerin: 5.0% w/w
-
-
Other:
-
Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 0.5% w/w
-
Tocopherol (Antioxidant): q.s.
-
Citric Acid/Sodium Citrate: q.s. to pH 5.5-6.0
-
Procedure:
-
In a primary beaker, combine all ingredients of the oil phase. Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.
-
In a separate beaker, combine the water and glycerin. Heat to 75-80°C with stirring.
-
Slowly add the water phase to the oil phase with continuous homogenization for 3-5 minutes to form the emulsion.
-
Begin cooling the emulsion under gentle stirring.
-
When the temperature is below 40°C, add the preservative and antioxidant.
-
Adjust the pH to 5.5-6.0 using citric acid or sodium citrate solution.
-
Continue stirring until the cream has cooled to room temperature.
Protocol 2: Preparation of this compound Loaded Liposomes
Objective: To encapsulate this compound in liposomes to enhance its stability and skin penetration.
Materials:
-
Soy Phosphatidylcholine: 1.0 g
-
Cholesterol: 0.2 g
-
This compound: 0.1 g
-
Chloroform/Methanol mixture (2:1 v/v): 10 mL
-
Phosphate Buffered Saline (PBS), pH 7.4: 10 mL
Procedure (Thin-Film Hydration Method):
-
Dissolve soy phosphatidylcholine, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (approx. 40-50°C) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Protocol 3: Determination of Encapsulation Efficiency (EE%)
Objective: To quantify the amount of this compound successfully encapsulated within the liposomes.
Procedure:
-
Separate the unencapsulated ("free") this compound from the liposomal formulation. This can be achieved by ultracentrifugation, size exclusion chromatography (e.g., Sephadex G-50 column), or dialysis.
-
Quantify the concentration of free this compound in the supernatant or eluate using a validated HPLC method.
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 4: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from different topical formulations through a skin model.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., PBS with a solubility enhancer like 20% ethanol to maintain sink conditions)
-
Formulation to be tested
-
HPLC system for analysis
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor solution and maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
At the end of the study, dismantle the cells, wash the skin surface to remove excess formulation, and extract the drug retained in the different skin layers (stratum corneum, epidermis, dermis).
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Table 4: Representative Skin Permeation Data for Topical Formulations
| Formulation | Active | Skin Model | Steady-State Flux (Jss) (µg/cm²/h) | Cumulative Permeation at 24h (µg/cm²) | Reference |
|---|---|---|---|---|---|
| Cream | Resatorvid (1.25%) | EpiDerm™ | 7.90 ± 1.90 | Not Reported | [1] |
| Hyaluronic Acid Gel | Resatorvid (1.25%) | EpiDerm™ | 6.53 ± 0.77 | Not Reported | [1] |
| Spanlastic Gel | Celecoxib | Excised Rat Skin | 6.9 ± 0.25 | Not Reported | [11] |
| Niosomal Gel | Celecoxib | Excised Rat Skin | 5.2 ± 0.12 | Not Reported |[11] |
Protocol 5: Stability Testing of this compound Formulations
Objective: To assess the physical and chemical stability of the topical formulation under various storage conditions.
Procedure:
-
Package the formulation in the intended final container.
-
Store samples at different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), evaluate the samples for:
-
Physical properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical stability: Assay of this compound content using a validated HPLC method.
-
Microbiological stability: Test for microbial limits (total aerobic microbial count, yeast and mold count) according to pharmacopeial methods.
-
Experimental and Developmental Workflows
The development of a topical formulation for this compound typically follows a structured workflow, from initial formulation screening to final efficacy and safety evaluation.
Conclusion
The successful topical delivery of this compound hinges on the rational design of formulations that can overcome the challenges of its limited water solubility and ensure its stability and efficient penetration into the skin. The protocols and data presented herein provide a comprehensive framework for researchers and formulation scientists to develop and evaluate novel topical products containing this compound for the management of hyperpigmentation disorders. Advanced delivery systems, such as liposomes and nanoemulsions, offer promising avenues to maximize the therapeutic and cosmetic potential of this potent skin-lightening agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. repository.usd.ac.id [repository.usd.ac.id]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hexylresorcinol Loaded Solid Lipid Nanoparticles for Enhancing Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. 4-Hexylresorcinol Loaded Solid Lipid Nanoparticles for Enhancing Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Antimicrobial Applications of 4-Ethylresorcinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylresorcinol, a derivative of resorcinol, is a phenolic compound recognized for its utility in the cosmetic and pharmaceutical industries. While extensively studied for its potent tyrosinase inhibitory activity and application as a skin-lightening agent, its antimicrobial properties are also a key functional attribute.[1][2] This document provides a detailed overview of the antimicrobial applications of this compound, including its proposed mechanism of action, and standardized protocols for its evaluation.
It is important to note that while this compound is classified as an antimicrobial agent, publicly available quantitative data on its specific antimicrobial efficacy is limited.[1][2] Therefore, this document also presents comparative data from closely related 4-alkylresorcinols, such as 4-Hexylresorcinol, to provide insights into the expected activity and guide experimental design. The antimicrobial efficacy of 4-alkylresorcinols is influenced by the length of the alkyl chain, with some studies suggesting that longer chains, as in 4-Hexylresorcinol, may confer greater activity.
Mechanism of Antimicrobial Action
The proposed antimicrobial mechanism of 4-alkylresorcinols, including this compound, primarily involves the disruption of microbial cell membrane integrity. Due to their amphiphilic nature, these molecules can intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion is believed to cause a loss of structural integrity and increased permeability, leading to the leakage of essential intracellular components, disruption of vital processes like energy production and nutrient transport, and ultimately, cell death.[3]
Caption: Proposed mechanism of this compound antimicrobial action.
Quantitative Antimicrobial Data
| Microorganism | Type | MIC (µg/mL) of 4-Hexylresorcinol | Reference |
| Streptococcus spp. | Gram-positive bacteria | ≤ 16 | [4] |
| Staphylococcus spp. | Gram-positive bacteria | ≤ 16 | [4] |
| Candida spp. | Fungus (Yeast) | ≤ 16 | [4] |
| Gram-positive bacteria (various) | Gram-positive bacteria | 20-50 | [5] |
| Mycobacterium smegmatis | Gram-positive bacteria | 70 | [5] |
| Gram-negative bacteria (various) | Gram-negative bacteria | Less sensitive than Gram-positives | [5] |
| Yeasts and Fungi (various) | Fungus | Less sensitive than Gram-positives | [5] |
Experimental Protocols
The following are detailed protocols for assessing the antimicrobial activity of this compound. These are standard methodologies that can be adapted for specific research needs.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Microbial culture (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile DMSO or ethanol for stock solution preparation
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: A well containing broth and inoculum, but no this compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to prepare the stock solution.
-
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion (Zone of Inhibition) Assay
This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Microbial culture
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Sterile swabs
-
Solvent (e.g., DMSO, ethanol)
-
Pipettes and sterile tips
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
-
Disk Preparation: Aseptically apply a known volume (e.g., 10-20 µL) of a specific concentration of the this compound solution onto sterile filter paper disks. Allow the solvent to evaporate completely.
-
Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Positive Control: A disk with a standard antibiotic known to be effective against the test microorganism.
-
Negative Control: A disk impregnated with the solvent used to dissolve the this compound.
-
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Caption: Workflow for the agar disk diffusion assay.
Conclusion
This compound is a multifunctional ingredient with established antimicrobial properties that contribute to its use in various formulations. While there is a need for more extensive research to quantify its specific antimicrobial spectrum and potency, the available information on related alkylresorcinols suggests a mechanism centered on the disruption of microbial cell membranes. The provided protocols offer a standardized framework for researchers and drug development professionals to systematically evaluate the antimicrobial efficacy of this compound and its potential applications in preventing microbial growth and contamination.
References
- 1. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 2. This compound (with Product List) [incidecoder.com]
- 3. Quantitative Assessment of Antimicrobial Activity of PLGA Films Loaded with 4-Hexylresorcinol [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of 4-Hexylresorcinol as antibiotic adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethylresorcinol in Oxidative Hair Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylresorcinol, a derivative of resorcinol, is a key color intermediate used in permanent (oxidative) hair dye formulations. As a coupler, it reacts with primary intermediates in the presence of an oxidizing agent to form large, stable color molecules within the hair cortex, resulting in long-lasting hair color.[1] Beyond its role in hair coloration, this compound is also recognized for its antimicrobial properties, which can contribute to the preservation of the product formulation.[2] Its chemical structure allows for the formation of a variety of shades depending on the primary intermediate it is paired with.
These application notes provide detailed protocols for the formulation, application, and evaluation of hair dyes containing this compound, designed for use in a research and development setting.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-Ethylbenzene-1,3-diol |
| CAS Number | 2896-60-8 |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Appearance | Off-white to pinkish crystalline powder |
| Solubility | Soluble in water and ethanol |
Mechanism of Action in Oxidative Hair Dyeing
The coloration process with this compound is a classic example of oxidative dyeing chemistry. The key steps are:
-
Alkalinization: An alkaline agent, such as ammonia or monoethanolamine, is used to raise the pH of the hair dye formulation. This causes the hair cuticle to swell and open, allowing the dye precursors to penetrate into the cortex.[1]
-
Oxidation: An oxidizing agent, typically hydrogen peroxide, oxidizes the primary intermediates (e.g., p-phenylenediamine or toluene-2,5-diamine) into reactive quinonediimines.[1][3]
-
Coupling Reaction: The oxidized primary intermediates then react with coupler molecules, such as this compound, to form complex indo dyes.[3]
-
Color Formation: These newly formed color molecules are much larger than the initial precursor molecules and become trapped within the hair shaft, leading to a permanent color change.[1]
The final color outcome is dependent on the specific primary intermediates and couplers used in the formulation, as well as their relative concentrations.
Experimental Protocols
Protocol 1: Lab-Scale Oxidative Hair Dye Formulation and Application
This protocol describes the preparation of a model oxidative hair dye formulation containing this compound and its application to hair swatches.
Materials:
-
This compound
-
Primary intermediate (e.g., p-phenylenediamine (PPD) or Toluene-2,5-diamine sulfate (TDS))
-
Alkalizing agent (e.g., Ammonium hydroxide solution, 30%)
-
Thickening agent (e.g., Cetearyl alcohol)
-
Surfactant (e.g., Oleth-10)
-
Antioxidant (e.g., Sodium sulfite)
-
Deionized water
-
Developer cream (6% hydrogen peroxide)
-
Natural white hair swatches
-
Digital scale, beakers, stirring hot plate, pH meter
-
Dye application brush, plastic bowl
Procedure:
-
Dye Base Preparation:
-
In a beaker, heat deionized water to 70-75°C.
-
Add and dissolve the thickening agent and surfactant with stirring.
-
In a separate beaker, dissolve this compound, the primary intermediate, and the antioxidant in a small amount of warm deionized water.
-
Add the dye precursor solution to the base mixture and stir until homogenous.
-
Cool the mixture to 40-45°C.
-
Adjust the pH to 9.5-10.5 using the alkalizing agent.
-
Add deionized water to reach the final desired weight.
-
-
Dye Application:
-
Mix the dye base with the developer cream in a 1:1 ratio in a plastic bowl immediately before application.
-
Evenly apply the mixture to the hair swatches using a dye application brush.
-
Allow the dye to process for 30 minutes at room temperature.
-
Rinse the hair swatches thoroughly with warm water until the water runs clear.
-
Gently shampoo and condition the swatches.
-
Allow the swatches to air dry completely before evaluation.
-
Protocol 2: Colorimetric Evaluation of Dyed Hair Swatches
This protocol outlines the quantitative measurement of hair color using a spectrophotometer or colorimeter.
Materials:
-
Dyed and dried hair swatches
-
Spectrophotometer or Colorimeter with a CIELAB color space measurement capability
-
Swatch holder
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Mount a dyed hair swatch securely in the swatch holder, ensuring a flat and uniform surface.
-
Take at least three separate measurements at different points on the swatch to ensure an accurate average reading.
-
Record the L, a, and b* values.
-
L* represents lightness (0 = black, 100 = white).
-
a represents the red/green axis (+a = red, -a* = green).
-
b represents the yellow/blue axis (+b = yellow, -b* = blue).
-
Protocol 3: Wash Fastness Evaluation
This protocol assesses the durability of the hair color to repeated washing.
Materials:
-
Dyed and dried hair swatches
-
Standard shampoo solution (e.g., 10% sodium lauryl ether sulfate solution)
-
Constant temperature water bath (40°C)
-
Beakers
-
Spectrophotometer or Colorimeter
Procedure:
-
Measure the initial Lab* values of the dyed swatches as described in Protocol 2.
-
Immerse each swatch in a beaker containing the standard shampoo solution in the water bath for 10 minutes with gentle agitation.
-
Rinse the swatches thoroughly under running warm water for 1 minute.
-
Gently squeeze out excess water and allow the swatches to air dry completely.
-
Repeat this washing and drying cycle for a predetermined number of cycles (e.g., 5, 10, 15, and 20 cycles).
-
After each set of cycles, measure the Lab* values of the dried swatches.
-
Calculate the total color difference (ΔE) after each set of wash cycles using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] where ΔL, Δa, and Δb are the differences in the respective values before and after washing.
Protocol 4: Light Fastness (UVA/UVB Stability) Evaluation
This protocol evaluates the stability of the hair color when exposed to ultraviolet radiation.
Materials:
-
Dyed and dried hair swatches
-
UV weathering chamber with controlled UVA/UVB lamps
-
Spectrophotometer or Colorimeter
Procedure:
-
Measure the initial Lab* values of the dyed swatches.
-
Place the swatches in the UV weathering chamber.
-
Expose the swatches to a defined cycle of UVA and UVB radiation for a specified duration (e.g., 10, 20, 40 hours).
-
Remove the swatches from the chamber at the specified time points and measure their Lab* values.
-
Calculate the total color difference (ΔE*) after each exposure period.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the experimental protocols.
Table 1: Initial Colorimetric Data (Lab*) for Hair Swatches Dyed with this compound and Various Primary Intermediates
| Formulation ID | Primary Intermediate | This compound (%) | L | a | b* | Visual Color Description |
| F1 | p-Phenylenediamine | 1.0 | 25.3 | 5.2 | -10.1 | Dark Ash Brown |
| F2 | Toluene-2,5-diamine | 1.0 | 30.1 | 15.8 | 8.5 | Medium Auburn |
| F3 | p-Aminophenol | 1.0 | 45.6 | 25.3 | 20.7 | Vibrant Copper |
| Control | No Coupler | 0.0 | 75.2 | 2.1 | 15.4 | Light Blonde |
Table 2: Wash Fastness Data (ΔE*) of Hair Swatches Dyed with Formulation F1
| Number of Wash Cycles | ΔL | Δa | Δb | ΔE |
| 5 | 1.2 | -0.5 | 0.8 | 1.54 |
| 10 | 2.5 | -1.1 | 1.5 | 3.10 |
| 15 | 3.8 | -1.8 | 2.3 | 4.78 |
| 20 | 5.1 | -2.5 | 3.1 | 6.50 |
Table 3: Light Fastness Data (ΔE*) of Hair Swatches Dyed with Formulation F2 after UVA/UVB Exposure
| Exposure Time (hours) | ΔL | Δa | Δb | ΔE |
| 10 | 2.1 | -1.0 | 1.2 | 2.63 |
| 20 | 4.3 | -2.2 | 2.5 | 5.48 |
| 40 | 8.5 | -4.1 | 4.8 | 10.65 |
Visualizations
Caption: Experimental workflow for evaluating hair dye performance.
Caption: Oxidative hair dyeing chemical pathway.
Safety Considerations
As with all resorcinol derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Formulations should be patch-tested for skin sensitization prior to large-scale application. For detailed toxicological information, refer to the material safety data sheet (MSDS).
References
Application Notes: Tyrosinase Inhibition Assay Using 4-Ethylresorcinol
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1][2] The enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3] Overproduction and accumulation of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for developing skin-whitening and depigmenting agents.[1][4]
4-Ethylresorcinol, a derivative of resorcinol, has emerged as a potent tyrosinase inhibitor.[5][6] It is known to act as a competitive inhibitor of the enzyme, making it an effective agent for reducing melanin synthesis.[5] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on mushroom tyrosinase in vitro.
Principle of the Assay
The tyrosinase inhibition assay is a colorimetric method used to screen for potential inhibitors. The assay measures the enzymatic conversion of a substrate, typically L-DOPA, into the colored product dopachrome. In the absence of an inhibitor, tyrosinase oxidizes L-DOPA, leading to the formation of dopachrome, which exhibits a strong absorbance at approximately 475 nm.[7][8] When an effective inhibitor like this compound is present, the rate of this enzymatic reaction decreases, resulting in a reduced rate of dopachrome formation and a lower absorbance reading. The degree of inhibition is quantified by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound (C₈H₁₀O₂)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements at 475 nm
-
Incubator set to 25-37°C
Experimental Protocols
Preparation of Reagents
-
50 mM Potassium Phosphate Buffer (pH 6.8): Prepare by dissolving the appropriate amount of potassium phosphate monobasic in deionized water and adjusting the pH to 6.8 with 1 M KOH.
-
Mushroom Tyrosinase Stock Solution (500-1000 units/mL): Immediately before use, prepare a solution of mushroom tyrosinase in cold potassium phosphate buffer.[9] Keep the solution on ice.
-
L-DOPA Substrate Solution (2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. This solution should be prepared fresh for each experiment as it is prone to auto-oxidation.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations.
-
Kojic Acid Stock Solution (10 mM): Dissolve Kojic Acid in DMSO to serve as a positive control. Prepare serial dilutions in the same manner as the test compound.
Tyrosinase Inhibition Assay Procedure
-
To each well of a 96-well microplate, add the following reagents in the specified order:
-
20 µL of various concentrations of this compound solution (or Kojic acid for positive control, or buffer with DMSO for the negative control).
-
140 µL of 50 mM Potassium Phosphate Buffer (pH 6.8).
-
20 µL of Mushroom Tyrosinase solution.
-
-
Mix the contents of the wells gently and pre-incubate the plate at room temperature (25°C) for 10 minutes.[2]
-
Initiate the enzymatic reaction by adding 20 µL of the 2.5 mM L-DOPA substrate solution to all wells. The final volume in each well will be 200 µL.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm.[8] Take kinetic readings every minute for at least 20-30 minutes.
-
Set up control wells for each condition:
-
Negative Control: Contains buffer, DMSO, enzyme, and substrate (no inhibitor).
-
Blank: Contains buffer, DMSO, and substrate (no enzyme) to correct for background absorbance.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well by plotting absorbance against time.
-
Subtract the reaction rate of the blank from all other measurements.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
% Inhibition = [(V₀ - Vᵢ) / V₀] x 100
Where:
-
V₀ is the reaction rate of the negative control (enzyme activity without inhibitor).
-
Vᵢ is the reaction rate in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Data Presentation
The following table summarizes representative data for the inhibition of tyrosinase by this compound and the positive control, Kojic Acid.
| Compound | Concentration (µM) | % Tyrosinase Inhibition (Mean ± SD) | IC₅₀ (µM) |
| This compound | 1 | 15.2 ± 1.8 | \multirow{5}{}{21.1 [5]} |
| 5 | 30.5 ± 2.5 | ||
| 10 | 41.3 ± 3.1 | ||
| 25 | 52.1 ± 2.9 | ||
| 50 | 78.6 ± 4.0 | ||
| Kojic Acid | 10 | 18.9 ± 2.2 | \multirow{5}{}{~500 [10]} |
| 50 | 35.4 ± 3.5 | ||
| 100 | 48.7 ± 4.1 | ||
| 250 | 65.8 ± 3.8 | ||
| 500 | 89.1 ± 4.5 |
Note: IC₅₀ values are derived from literature and may vary based on specific experimental conditions such as enzyme source and purity, substrate concentration, and buffer system.[5][10]
Mandatory Visualizations
Mechanism of Tyrosinase Inhibition
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.com]
- 5. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. qvsiete.com [qvsiete.com]
Application Notes and Protocols for In Vitro Skin Permeation Studies of 4-Ethylresorcinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for conducting in vitro skin permeation studies of 4-Ethylresorcinol, a potent skin-lightening agent. The protocols outlined below are based on established methods for assessing the dermal absorption of cosmetic and pharmaceutical compounds.
Introduction
This compound (4-ER) is a synthetic compound known for its inhibitory effects on melanogenesis, making it a valuable ingredient in topical products aimed at reducing hyperpigmentation.[1] Its efficacy is attributed to its ability to attenuate the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2) and inhibit tyrosinase activity.[1] Understanding the skin permeation characteristics of 4-ER is crucial for optimizing formulation development and ensuring its delivery to the target site in the epidermis. In vitro skin permeation studies using Franz diffusion cells are the gold standard for evaluating the percutaneous absorption of topically applied substances.[2]
Mechanism of Action: Hypopigmentation Signaling Pathway
This compound exerts its skin-lightening effects by modulating the protein kinase A (PKA) signaling pathway within melanocytes.[1] It has been shown to decrease the expression of tyrosinase-related protein 2 (TRP-2), a key enzyme in the melanin synthesis cascade.[1][3] Furthermore, this compound can inhibit the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[1]
Caption: PKA signaling pathway in melanogenesis and points of inhibition by this compound.
Quantitative Data Presentation
While specific quantitative skin permeation data for this compound from peer-reviewed literature is limited, the following tables present data for a structurally related compound, 4-phenylethyl-resorcinol (PER), to illustrate how such data is typically presented. These values were obtained from an in vitro study using porcine ear skin.[4][5] It is important to note that the permeability of this compound may differ.
Table 1: In Vitro Skin Permeation Parameters of 4-Phenylethyl-resorcinol (PER) in Various Solvents using Porcine Ear Skin
| Solvent | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (x 10⁻³ cm/h) | Lag Time (h) |
| Propylene Glycol | 1.2 ± 0.3 | 2.5 ± 0.6 | 2.1 ± 0.5 |
| Ethanol | 3.5 ± 0.8 | 7.2 ± 1.5 | 1.5 ± 0.4 |
| Isopropyl Myristate | 0.8 ± 0.2 | 1.7 ± 0.4 | 3.2 ± 0.7 |
| Water | 0.5 ± 0.1 | 1.0 ± 0.2 | 4.5 ± 1.1 |
Data is presented as mean ± standard deviation (n=6). Data is representative for 4-phenylethyl-resorcinol and serves as an example.
Table 2: Skin Deposition of 4-Phenylethyl-resorcinol (PER) after 24-hour In Vitro Permeation Study
| Skin Layer | Amount of PER (µg/cm²) |
| Stratum Corneum | 15.2 ± 3.1 |
| Epidermis | 8.5 ± 1.7 |
| Dermis | 2.1 ± 0.5 |
Data is presented as mean ± standard deviation (n=6). Data is representative for 4-phenylethyl-resorcinol and serves as an example.
Experimental Protocols
The following are detailed protocols for conducting in vitro skin permeation studies of this compound.
Experimental Workflow
Caption: General workflow for an in vitro skin permeation study.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
a. Skin Membrane Preparation:
-
Excised human or porcine skin is commonly used. Porcine ear skin is a suitable alternative to human skin.[4]
-
Thaw frozen skin at room temperature.
-
Remove subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
The thickness of the skin can be standardized using a dermatome (e.g., 500 µm).
-
Visually inspect the skin for any imperfections (e.g., holes, scratches) before mounting.
b. Franz Diffusion Cell Setup:
-
Use vertical static Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 5 mL).
-
Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline pH 7.4 with a solubility enhancer like 0.1% Tween 80 to maintain sink conditions).
-
Ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32 ± 1°C using a circulating water bath to mimic physiological skin surface temperature.
-
Stir the receptor solution continuously with a magnetic stir bar.
c. Application of Formulation:
-
Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor compartment.
-
Cover the donor compartment with a cap or parafilm to prevent evaporation.
d. Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment through the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
Store the collected samples at -20°C until analysis.
e. Skin Deposition Analysis (at the end of the experiment):
-
Dismount the skin from the diffusion cell.
-
Wash the skin surface with a suitable solvent to remove any unabsorbed formulation.
-
Separate the stratum corneum from the rest of the skin using tape stripping (e.g., 15-20 strips with an adhesive tape).
-
Separate the epidermis from the dermis by heat separation or enzymatic digestion.
-
Extract this compound from the tape strips, epidermis, and dermis using a suitable solvent (e.g., methanol).
-
Analyze the extracts for their this compound content.
Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
a. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 280 nm.
-
Column Temperature: 25°C.
b. Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from, for example, 0.1 to 50 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
c. Sample Analysis:
-
Thaw the collected receptor fluid samples and skin extracts.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Inject the samples into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Data Analysis
The cumulative amount of this compound permeated per unit area (µg/cm²) is plotted against time (h). The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated from the linear portion of this plot.
-
Steady-State Flux (Jss): The slope of the linear portion of the cumulative amount permeated versus time plot. It represents the rate of permeation at a steady state.
-
Permeability Coefficient (Kp): Calculated using the following equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.
-
Lag Time (tL): Determined by extrapolating the linear portion of the cumulative amount permeated versus time plot to the x-axis.
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of the skin permeation of this compound. Consistent application of these methodologies will yield reliable and reproducible data, which is essential for the formulation development and safety assessment of topical products containing this potent skin-lightening agent.
References
- 1. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Stable Cosmetic Emulsions Containing 4-Ethylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylresorcinol is a synthetic organic compound and a derivative of resorcinol, recognized for its potent skin-lightening and antioxidant properties.[1][2] Its primary application in cosmetics is to address hyperpigmentation disorders such as melasma, freckles, and post-inflammatory hyperpigmentation by inhibiting melanin synthesis.[3][4] Beyond its depigmenting effects, this compound also functions as an effective antimicrobial agent, contributing to the preservation and shelf-life of cosmetic formulations.[5][6]
Despite its efficacy, formulating with this compound presents significant challenges. Resorcinol derivatives are often unstable and susceptible to oxidation, which can lead to discoloration (e.g., turning yellow or brown) and a reduction in potency over time.[7] Therefore, developing a stable cosmetic emulsion—a thermodynamically unstable system by nature—that incorporates this active ingredient requires a careful selection of excipients and a precisely controlled manufacturing process to ensure product stability, safety, and performance.[8]
These application notes provide a comprehensive guide to developing stable oil-in-water (O/W) emulsions containing this compound, covering its mechanism of action, formulation strategies, and detailed protocols for preparation, stability testing, and quality control.
Mechanism of Action: Skin Depigmentation
This compound exerts its hypopigmentary effects primarily by interfering with the melanogenesis pathway. Unlike many depigmenting agents that broadly inhibit tyrosinase, this compound demonstrates a more specific mechanism. It has been shown to attenuate the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2), a key enzyme in the production of melanin.[3] Its activity is also associated with the regulation of downstream proteins within the Protein Kinase A (PKA) pathway.[3][9] This targeted inhibition of melanin synthesis makes it a highly effective agent for skin lightening.[1]
Caption: Signaling pathway of this compound in inhibiting melanin synthesis.
Formulation Development
The development of a stable emulsion requires a systematic approach to select components that ensure the physical integrity of the emulsion and the chemical stability of this compound.
Core Components of the Emulsion
-
Aqueous Phase: Typically comprises deionized water, humectants (e.g., glycerin, propylene glycol) to hydrate the skin, and water-soluble actives.
-
Oil Phase: Includes emollients (e.g., mineral oil, esters, silicones), waxes to build viscosity, and oil-soluble actives.[10][11] The composition of this phase is critical for the desired skin feel and sensory profile.
-
Emulsifiers: These are crucial for stabilizing the emulsion by reducing interfacial tension between the oil and water phases. A combination of ionic and non-ionic surfactants is often used to achieve both electrostatic and steric stabilization.[12] The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system should be optimized for an O/W emulsion.
-
Thickeners/Stabilizers: Polymeric thickeners (e.g., carbomers, xanthan gum) are added to the aqueous phase to increase viscosity, which slows down creaming and coalescence, thereby enhancing long-term stability.[11][13]
-
Chelating Agents: Agents like Disodium EDTA are essential to complex with metal ions that can catalyze the oxidative degradation of this compound and other ingredients.[11]
-
Antioxidants and Stabilizers for this compound: Due to its susceptibility to oxidation, specific stabilizers are necessary. N-acetyl methionine has been shown to improve the storage and oxidative stability of 4-substituted resorcinol derivatives.[7] Micronized metal oxides (e.g., zinc oxide, titanium dioxide) can also enhance stability.[14]
-
Preservatives: A broad-spectrum preservative system is required to prevent microbial growth.
Example Formulations
The following table provides two example O/W emulsion formulations—a lightweight serum and a richer cream—incorporating this compound.
| Ingredient (INCI Name) | Function | Serum (% w/w) | Cream (% w/w) |
| Aqueous Phase | |||
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 |
| Glycerin | Humectant | 5.0 | 7.0 |
| Xanthan Gum | Thickener | 0.3 | 0.5 |
| Disodium EDTA | Chelating Agent | 0.1 | 0.1 |
| Oil Phase | |||
| Caprylic/Capric Triglyceride | Emollient | 4.0 | 10.0 |
| Cetearyl Alcohol | Thickener/Emulsifier | 1.5 | 3.0 |
| Glyceryl Stearate | Emulsifier | 1.0 | 2.5 |
| PEG-100 Stearate | Emulsifier | 1.0 | 2.5 |
| Dimethicone | Emollient | 1.0 | 2.0 |
| Active/Cool-Down Phase | |||
| This compound | Active Ingredient | 0.5 | 1.0 |
| N-Acetyl Methionine | Stabilizer | 0.2 | 0.5 |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 | 1.0 |
| Fragrance | Fragrance | 0.1 | 0.1 |
Protocol: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol outlines a standard hot-process method for preparing an O/W emulsion.
Equipment:
-
Two temperature-controlled beakers
-
Overhead propeller mixer
-
High-shear homogenizer (rotor-stator type)
-
Water bath or heating mantle
-
pH meter
Procedure:
-
Phase Preparation:
-
Aqueous Phase: In the main beaker, combine deionized water, glycerin, and disodium EDTA. Begin propeller mixing and slowly disperse the xanthan gum to avoid clumping. Heat to 75-80°C.
-
Oil Phase: In a separate beaker, combine all oil phase ingredients (e.g., Caprylic/Capric Triglyceride, Cetearyl Alcohol, Glyceryl Stearate, PEG-100 Stearate, Dimethicone). Heat to 75-80°C while mixing until all components are melted and uniform.[10]
-
-
Emulsification:
-
Slowly add the hot Oil Phase to the hot Aqueous Phase under continuous propeller mixing.
-
Once the addition is complete, increase mixing speed and subject the mixture to high-shear homogenization for 3-5 minutes to reduce droplet size to the 1–5 µm range.[12]
-
-
Cooling:
-
Begin cooling the emulsion while maintaining moderate propeller mixing.
-
-
Cool-Down Phase Addition:
-
When the emulsion temperature drops below 40°C, add the cool-down phase ingredients one by one, allowing for complete mixing between additions.[15] This includes this compound, N-Acetyl Methionine, preservatives, and fragrance.
-
-
Finalization:
-
Continue mixing until the emulsion is smooth and uniform.
-
Check the final pH and adjust if necessary.
-
Package in appropriate airtight, opaque containers to protect from light and air.
-
Caption: General workflow for the preparation of a cosmetic O/W emulsion.
Stability Assessment
Stability testing is critical to ensure the emulsion maintains its physicochemical properties and efficacy throughout its shelf life.[8]
Key Stability Challenges
-
Physical Instability: Includes creaming (upward movement of droplets), sedimentation, flocculation (droplet aggregation), and coalescence (merging of droplets), which can ultimately lead to phase separation.[8]
-
Chemical Instability: Primarily the oxidation of this compound, leading to discoloration and loss of activity.
-
Changes in Properties: Undesirable changes in viscosity, pH, odor, or appearance over time.
Protocol: Accelerated Stability Testing
Accelerated tests are performed to predict long-term stability by subjecting the product to stressful conditions.[16]
Equipment:
-
Laboratory centrifuge
-
Temperature-controlled ovens and refrigerators/freezers
-
Viscometer
-
pH meter
Procedure:
-
Baseline Measurement: Immediately after preparation (T=0), measure and record the initial appearance, pH, and viscosity of the emulsion samples.
-
Centrifugation Test:
-
Place 10 g of the emulsion in a centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.[16]
-
Visually inspect for any signs of phase separation or creaming. A stable emulsion will show no change.
-
-
Thermal Stress Tests:
-
Evaluation:
-
At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), withdraw the samples from the stress conditions.
-
Allow them to equilibrate to room temperature.
-
Evaluate for changes in appearance (color, phase separation), pH, and viscosity compared to the baseline measurements.
-
Caption: Workflow for accelerated stability testing of a cosmetic emulsion.
Data Presentation: Stability Assessment Results
The following table shows hypothetical stability data for the example formulations after 1 month at 45°C.
| Parameter | Specification | Serum (T=0) | Serum (T=1 mo @ 45°C) | Cream (T=0) | Cream (T=1 mo @ 45°C) |
| Appearance | Homogeneous, white | Pass | Pass (Slight beige tint) | Pass | Pass (Slight beige tint) |
| pH | 5.0 - 6.0 | 5.6 | 5.4 | 5.7 | 5.5 |
| Viscosity (cP) | Report | 3,000 | 2,850 (-5%) | 15,000 | 14,100 (-6%) |
| Centrifugation | No separation | Pass | Pass | Pass | Pass |
| Freeze-Thaw (3 cycles) | No separation | Pass | Pass | Pass | Pass |
Quality Control
Quantitative analysis ensures that the concentration of the active ingredient, this compound, is within specification in the final product. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[17]
Protocol: Quantification of this compound using HPLC
This protocol provides a general method for the quantitative analysis of this compound. Method validation is required for implementation.
Equipment & Reagents:
-
HPLC system with UV detector
-
C18 column
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 2.8)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.2 µm membrane filters
Procedure:
-
Standard Preparation:
-
Accurately weigh and prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase).
-
Perform serial dilutions to create a series of calibration standards covering the expected sample concentration range (e.g., 10-80 µg/mL).[17]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the emulsion into a volumetric flask.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile) and sonicate to break the emulsion and dissolve the active.
-
Dilute to volume with the solvent.
-
Filter the resulting solution through a 0.2 µm filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 3.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration in the sample using the linear regression equation from the calibration curve.
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[17] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.8) (60:40 v/v)[17][18] |
| Flow Rate | 0.6 - 1.0 mL/min[17] |
| Injection Volume | 20 µL[18] |
| Detection Wavelength | 280 nm[17][18] |
| Column Temperature | Ambient |
| Linearity Range | 10.28 - 71.96 µg/mL (r² > 0.999)[17] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. glooshi.com [glooshi.com]
- 6. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 7. WO2021008823A1 - Stabilization of resorcinol compounds in cosmetic compositions - Google Patents [patents.google.com]
- 8. agnopharma.com [agnopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Handcrafted Soap and Cosmetic Guild [soapguild.org]
- 11. cdn.base.parameter1.com [cdn.base.parameter1.com]
- 12. Preparation and techniques for advanced cosmetics formulation; let's make it simple for formulators blog [onlytrainings.com]
- 13. ulprospector.com [ulprospector.com]
- 14. US20030180234A1 - Stabilization of resorcinol derivatives in cosmetic compositions - Google Patents [patents.google.com]
- 15. WO2005097059A1 - Method for the preparation of cosmetic emulsions - Google Patents [patents.google.com]
- 16. jppres.com [jppres.com]
- 17. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols for the Purity Assessment of 4-Ethylresorcinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Ethylresorcinol (4-ethyl-1,3-benzenediol) is a resorcinol derivative with applications in the pharmaceutical and cosmetic industries, notably for its effects on skin hyperpigmentation by inhibiting tyrosinase.[1][2] It is also used as a synthetic intermediate.[3] Ensuring the purity of this compound is critical for its efficacy, safety, and compliance with regulatory standards. This document provides detailed protocols for the primary analytical techniques used to assess its purity.
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are central to purity assessment, offering high-resolution separation of the main compound from any potential impurities, including starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile compounds like this compound. It separates compounds based on their polarity.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation:
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid or Formic acid (for pH adjustment).[6]
-
This compound reference standard.
-
Sample of this compound for testing.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For resorcinol and its derivatives, a common mobile phase is a gradient or isocratic mixture of Methanol or Acetonitrile and water, with the aqueous phase acidified.[4][7] A starting point could be Methanol:Water (60:40 v/v) with pH adjusted to ~3 with phosphoric acid.
-
Detection Wavelength: 280 nm.[4]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to get a concentration of 1 mg/mL. Further dilute as necessary to create calibration standards (e.g., 0.1, 0.2, 0.5 mg/mL).
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution at a concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Interpretation:
-
Inject the standard solutions to establish a calibration curve and determine the retention time of this compound.
-
Inject the sample solution. The area of the main peak corresponding to this compound is used to calculate its purity.
-
Purity is typically calculated using the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
The presence of other peaks indicates impurities. A PDA detector can be used to check for peak purity and co-elution.[5]
-
Quantitative Data Summary: HPLC
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | Methanol:Water (40:60, v/v)[4] or Acetonitrile:Phosphate Buffer (60:40, v/v)[5] |
| Flow Rate | 0.6 - 1.0 mL/min[4][5] |
| Detection (UV) | 280 nm[4] |
| Temperature | 25°C[4][7] |
| Expected Retention Time | ~3-5 minutes (highly dependent on exact conditions)[4][5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often required to increase volatility and improve peak shape.
Experimental Protocol: GC-MS for this compound
-
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer detector.
-
Fused silica capillary column (e.g., BP-5 or similar).[8]
-
-
Reagents and Materials:
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the this compound sample into a vial.
-
Add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS.[9]
-
Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization of the hydroxyl groups.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.
-
-
Analysis and Data Interpretation:
-
The retention time of the derivatized this compound peak is used for identification.
-
The mass spectrum provides structural confirmation. The molecular ion of the di-silylated derivative would be expected at m/z 282.
-
Purity is determined by the relative area percentage of the main peak. Impurities will appear as separate peaks with different retention times and mass spectra.
-
Quantitative Data Summary: GC
| Parameter | Recommended Condition |
| Column | BP-5 fused silica capillary or equivalent[8] |
| Derivatization Agent | BSTFA + 1% TMCS[9] |
| Kovats Retention Index | 1314 (on a semi-standard non-polar column)[11] |
Spectroscopic and Thermal Analysis
These methods provide information about the chemical structure and physical properties of the substance, serving as confirmatory tests for identity and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the test sample should be identical to that of a pure reference standard.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a simple method. Alternatively, a KBr pellet can be prepared.
-
Procedure (ATR):
-
Place a small amount of the this compound powder directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Interpretation: Compare the sample spectrum with a reference spectrum. Key functional groups for this compound include O-H (broad, ~3300 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), and C-O (~1200-1300 cm⁻¹).[7] The absence of unexpected peaks (e.g., C=O from a ketone impurity) supports purity.
Thermal Analysis (Melting Point & DSC)
The melting point is a fundamental physical property used to gauge purity. Impurities typically depress and broaden the melting range.[12] Differential Scanning Calorimetry (DSC) provides more precise data on melting point and can quantify purity.
Protocol: Melting Point Determination
-
Instrumentation: Digital melting point apparatus.
-
Procedure:
-
Load a small amount of finely powdered this compound into a capillary tube.
-
Place the tube in the apparatus.
-
Heat at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point.
-
Record the temperature range from when the first drop of liquid appears to when all solid has melted.
-
-
Interpretation: A sharp melting range that matches the literature value indicates high purity.
Quantitative Data Summary: Physical & Spectroscopic Properties
| Property | Value / Expected Result |
| Molecular Formula | C₈H₁₀O₂[3] |
| Molecular Weight | 138.17 g/mol [3] |
| Appearance | Solid[1] |
| Melting Point | 95-98°C[2][3] or 98-99°C[13] |
| Key IR Peaks (cm⁻¹) | ~3300 (O-H), ~3050 (Aromatic C-H), ~1600 (C=C), ~1250 (C-O)[7] |
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound sample.
Caption: Purity assessment workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2896-60-8 [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Resorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Study and Characterization of Resorcinol Raw Materials as a Comparative Standard Candidate and Development of Analytical Methods for Determining Resorcinol Levels in Raw Materials | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 8. Determination of alkylresorcinol metabolites in human urine by gas chromatography-mass spectrometry | SLU publication database (SLUpub) [publications.slu.se]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic-mass spectrometric method for the determination of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C8H10O2 | CID 17927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
- 13. 4-ethyl resorcinol, 2896-60-8 [thegoodscentscompany.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 4-Ethylresorcinol in Cosmetic Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4-Ethylresorcinol in cosmetic formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation process with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Discoloration (Pinking/Browning) of the Formulation
Question: My cream/lotion containing this compound is turning pink or brown over time. What is causing this, and how can I prevent it?
Answer:
Discoloration is a primary indicator of this compound degradation, typically caused by oxidation. Resorcinol derivatives are susceptible to oxidation, which is often accelerated by exposure to light, high pH, and the presence of metal ions. This process can lead to the formation of colored quinone-type compounds.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High pH | Maintain the formulation's pH in the slightly acidic range (pH 4-6). Phenolic compounds are generally more stable at lower pH levels.[1] |
| Exposure to Light | Package the formulation in opaque or UV-protective containers. Conduct photostability tests to assess light sensitivity. |
| Presence of Metal Ions | Incorporate a chelating agent, such as Disodium EDTA (Ethylenediaminetetraacetic acid) or phytic acid, into the formulation. Chelating agents bind to metal ions, preventing them from catalyzing oxidative reactions. |
| Oxidation | Add an effective antioxidant system to the formulation. A combination of antioxidants often provides a synergistic effect. For example, a blend of Tocopherol (Vitamin E) and Ascorbyl Palmitate can be effective. |
Issue 2: Loss of Efficacy Over Time
Question: I'm observing a decrease in the skin-lightening or antioxidant effect of my this compound formulation during stability studies. Why is this happening?
Answer:
A loss of efficacy is directly linked to the degradation of the active this compound molecule. The same factors that cause discoloration—oxidation, pH shifts, and light exposure—can also lead to a reduction in the concentration of the active ingredient.
Troubleshooting Steps:
-
Quantify the Active: Utilize a validated stability-indicating HPLC method to accurately measure the concentration of this compound in your formulation at different time points during your stability study.
-
Review Formulation pH: Ensure the pH of your formulation remains within the optimal range (pH 4-6) throughout its shelf life.
-
Evaluate Antioxidant System: If you are already using an antioxidant, consider increasing its concentration or using a synergistic combination of antioxidants.
-
Assess Packaging: Confirm that your packaging provides adequate protection from light and air. Airless pumps can be a good option to minimize oxygen exposure.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the formulation and stability of this compound.
Q1: What is the optimal pH range for formulations containing this compound?
A1: The optimal pH range for maintaining the stability of this compound is typically between 4 and 6. Phenolic compounds are more prone to oxidation and degradation at higher pH levels.
Q2: What are the best antioxidants to use with this compound?
A2: A combination of antioxidants is often more effective than a single one due to synergistic effects.[2][3] A common and effective combination includes a primary antioxidant like Tocopherol (Vitamin E) to scavenge free radicals and a secondary antioxidant like Ascorbyl Palmitate to regenerate the primary antioxidant. The addition of a chelating agent like EDTA can further enhance stability by sequestering metal ions that catalyze oxidation.[4][5]
Q3: How does light affect the stability of this compound?
A3: this compound, like many phenolic compounds, is susceptible to photodegradation. Exposure to UV radiation can initiate oxidation reactions, leading to discoloration and a loss of activity. Therefore, using UV-protective packaging is crucial for formulations containing this ingredient.
Q4: What is a suitable analytical method for quantifying this compound in a cosmetic cream?
A4: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and reliable technique for quantifying this compound in cosmetic matrices.[1][6][7][8]
Quantitative Data Summary
The following tables summarize the expected stability of this compound under various conditions. Please note that these are representative values, and actual results may vary depending on the specific formulation matrix.
Table 1: Effect of pH on this compound Stability in an O/W Cream at 40°C
| pH | % Degradation after 4 weeks | % Degradation after 8 weeks | % Degradation after 12 weeks |
| 4.0 | < 2% | < 5% | < 8% |
| 5.5 | < 3% | < 7% | < 12% |
| 7.0 | 5 - 10% | 10 - 20% | 20 - 35% |
Table 2: Effect of Temperature on this compound Stability in an O/W Cream at pH 5.5
| Temperature | % Degradation after 4 weeks | % Degradation after 8 weeks | % Degradation after 12 weeks |
| 25°C (Room Temperature) | < 1% | < 2% | < 3% |
| 40°C | < 3% | < 7% | < 12% |
| 50°C | 5 - 15% | 15 - 25% | 25 - 40% |
Table 3: Efficacy of Stabilization Strategies on this compound in an O/W Cream (pH 5.5, 40°C)
| Formulation | % Degradation after 12 weeks |
| Control (No Stabilizers) | 10 - 15% |
| + 0.1% Tocopherol | 5 - 10% |
| + 0.1% Disodium EDTA | 7 - 12% |
| + 0.1% Tocopherol + 0.1% Disodium EDTA | < 5% |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound Cream
Objective: To evaluate the physical and chemical stability of a cosmetic cream containing this compound under accelerated conditions.
Methodology:
-
Prepare the final formulation of the cream containing this compound and package it in the intended commercial packaging.
-
Store the samples in stability chambers under the following conditions:
-
25°C / 60% RH (Real-time control)
-
40°C / 75% RH (Accelerated)
-
50°C / 75% RH (Accelerated)
-
Photostability chamber (ICH Q1B guidelines)
-
-
At specified time points (e.g., 0, 4, 8, and 12 weeks), withdraw samples and evaluate the following parameters:
-
Physical Properties: Appearance, color, odor, pH, and viscosity.
-
Chemical Stability: Assay of this compound using a validated HPLC-UV method.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
Objective: To determine the concentration of this compound in a cosmetic cream.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh approximately 1g of the cream into a 50 mL volumetric flask.
-
Add a suitable solvent (e.g., methanol or a mixture of methanol and water) and sonicate to disperse the cream and dissolve the this compound.
-
Bring the solution to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Quantitative Determination of α-Arbutin, β-Arbutin, Kojic Acid, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antioxidant effect of nucleic acids and tocopherols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation | Semantic Scholar [semanticscholar.org]
- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of 4-Ethylresorcinol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the solubility of 4-Ethylresorcinol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
This compound is generally considered a poorly water-soluble compound.[1][2] While one estimate suggests a solubility of 5520 mg/L at 25 °C, other sources describe it as insoluble in water.[3] It is, however, soluble in alcohols like methanol and ethanol.[4][5] For practical laboratory purposes, its limited aqueous solubility necessitates the use of enhancement techniques for creating solutions for in vitro and in vivo studies.
Q2: What are the primary methods for enhancing the aqueous solubility of this compound?
Several standard techniques used for poorly soluble phenolic compounds can be effectively applied to this compound. The most common and effective methods include:
-
Co-solvency: Blending water with miscible organic solvents in which this compound is more soluble.[6][7]
-
pH Adjustment: Modifying the pH of the aqueous medium to ionize the this compound molecule, thereby increasing its solubility.[][9]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.[10][11]
-
Micellar Solubilization: Employing surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that entrap the compound.[2][12]
-
Solid Dispersion: Dispersing this compound in a solid hydrophilic matrix to improve its dissolution rate.[13][14]
Q3: Which co-solvents are recommended for this compound?
Commonly used and effective co-solvents for this compound and other poorly soluble drugs include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Propylene Glycol (PG), and ethanol.[][15][16] DMSO is often used to prepare concentrated stock solutions, which are then diluted into aqueous media containing other co-solvents like PEG 300 for the final working solution.[15][17]
Q4: How does pH affect the solubility of this compound?
As a phenolic compound, this compound is a weak acid with a predicted pKa of approximately 10.06.[5]
-
In aqueous solutions with a pH below its pKa , it will exist predominantly in its neutral, less soluble form.
-
In solutions with a pH above its pKa , it will be deprotonated to its phenolate form, which is an ion and thus significantly more water-soluble. Therefore, adjusting the pH of the aqueous solution to a basic pH (e.g., pH > 10.5) can substantially increase the solubility of this compound.[18][19]
Q5: Can cyclodextrins improve the solubility of this compound?
Yes, cyclodextrins are highly effective for this purpose. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate the poorly soluble this compound molecule within this cavity, forming an inclusion complex that has a much higher apparent solubility in water.[11][20] Modified cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used to achieve even greater solubility enhancement.[15][17]
Q6: What is the role of surfactants in solubilizing this compound?
Surfactants, such as Tween-80 or Poloxamers, can be used to dissolve this compound through a process called micellar solubilization.[2][21] When a surfactant is added to an aqueous solution above its critical micelle concentration (CMC), its molecules aggregate to form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly water-soluble this compound partitions into the hydrophobic core, effectively "dissolving" it in the aqueous medium.[12] This technique is often combined with co-solvents.[15]
Quantitative Data: Solubility Formulations
The following table summarizes tested formulations that achieve a this compound concentration of at least 2.5 mg/mL. These are particularly useful for preparing solutions for in vivo experiments.
| Formulation No. | Components | Achieved Solubility (mg/mL) | Reference(s) |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | [15][17] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | [15][17] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 | [15][17] |
| 4 | DMSO | 100 (requires sonication) | [17] |
Troubleshooting Guide
Problem: this compound powder is not dissolving in my aqueous buffer.
-
Cause: The inherent low aqueous solubility of this compound.
-
Solution: You must employ a solubility enhancement technique.
-
First Step: Try preparing a concentrated stock solution in 100% DMSO (up to 100 mg/mL).[17] You may need to use an ultrasonic bath to aid dissolution.
-
Dilution: Serially dilute the DMSO stock solution into your final aqueous buffer. Be aware that the compound may precipitate if the final DMSO concentration is too low to maintain solubility.
-
Alternative: If direct dilution is not feasible, use one of the established protocols listed in the "Experimental Protocols" section below, such as the co-solvency or cyclodextrin methods.
-
Problem: My solution became cloudy or formed a precipitate after I prepared it.
-
Cause 1: The solubility limit was exceeded upon dilution of an organic stock solution into the aqueous medium.
-
Solution 1: Re-prepare the solution but use a higher final concentration of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in your final aqueous phase. If possible, gently heat and sonicate the solution to aid redissolution.[15]
-
Cause 2: The pH of the final solution is not optimal for solubility.
-
Solution 2: For weakly acidic drugs like this compound, ensure the pH of your final medium is not in the acidic to neutral range (pH 3-7), where it is least soluble.[19] Consider adjusting the pH to be basic if your experimental design allows.
-
Cause 3: The solution has been stored for too long or at an improper temperature, leading to crystallization.
-
Solution 3: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[15] For stock solutions in DMSO, store them in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[17]
Experimental Workflows and Pathways
Caption: Decision workflow for selecting a this compound solubilization method.
Caption: Inhibitory action of this compound on the melanin synthesis pathway.[17]
Experimental Protocols
Protocol 1: Co-solvency Method for In Vivo Formulation [15]
This protocol details the preparation of a 1 mL working solution with a target concentration of 2.5 mg/mL.
-
Prepare Stock Solution: Weigh 25 mg of this compound and dissolve it in 1 mL of DMSO. If needed, use an ultrasonic bath to ensure complete dissolution. This creates a 25 mg/mL stock solution.
-
Add Co-solvent: In a sterile tube, add 400 µL of PEG300.
-
Add Drug: To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous and clear.
-
Final Dilution: Add 450 µL of saline to the tube to bring the total volume to 1 mL. Vortex one final time.
-
Final Check: The final solution should be clear. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. This formulation should be prepared fresh on the day of use.
Protocol 2: Cyclodextrin Complexation Method [15][17]
This protocol uses a cyclodextrin to enhance solubility.
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. For example, dissolve 2 g of SBE-β-CD powder in saline and adjust the final volume to 10 mL.
-
Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Combine Components: In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add Drug: To the cyclodextrin solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Mix: Vortex the solution thoroughly until it is completely clear. The cyclodextrin will form an inclusion complex with the this compound, keeping it dissolved in the aqueous medium.
-
Final Check: The resulting solution will have a this compound concentration of 2.5 mg/mL. This solution should be prepared fresh before use.
Protocol 3: pH Adjustment Method
This protocol is a general guide for using pH to enhance solubility.
-
Determine Target pH: Since the pKa of this compound is ~10.06, a target pH of at least 10.5-11.0 is recommended to ensure the majority of the compound is in its ionized, soluble form.
-
Prepare Alkaline Buffer: Prepare an aqueous buffer at your target pH (e.g., a carbonate-bicarbonate buffer for pH 10.5 or use dilute NaOH).
-
Add Compound: Weigh the desired amount of this compound powder and add it directly to the alkaline buffer.
-
Aid Dissolution: Stir the mixture vigorously using a magnetic stirrer. Gentle heating or sonication can accelerate the dissolution process.
-
Verify pH: After the compound has dissolved, re-check the pH of the solution and adjust if necessary using a small amount of concentrated base (e.g., 1 M NaOH).
-
Note: This method is highly effective but must be compatible with the intended application, as a high pH can affect biological assays or formulation stability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. 4-ethyl resorcinol, 2896-60-8 [thegoodscentscompany.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound CAS#: 2896-60-8 [m.chemicalbook.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. oatext.com [oatext.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. odr.chalmers.se [odr.chalmers.se]
- 13. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. bepls.com [bepls.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onlinepharmacytech.info [onlinepharmacytech.info]
- 21. Therapeutic surfactant-stripped frozen micelles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Ethylresorcinol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethylresorcinol for increased yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two primary stages of this compound synthesis: the Friedel-Crafts acylation of resorcinol to produce 2,4-dihydroxyacetophenone, and the subsequent reduction of 2,4-dihydroxyacetophenone to this compound.
Stage 1: Friedel-Crafts Acylation of Resorcinol
Question 1: Low yield of 2,4-dihydroxyacetophenone in the Friedel-Crafts acylation reaction.
Possible Causes and Solutions:
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. While zinc chloride is commonly used, greener alternatives like solid acid catalysts can be effective.[1][2] Methane sulfonic acid has also been shown to be an efficient catalyst.
-
Recommendation: Compare the efficacy of different catalysts. Ensure the catalyst is anhydrous, as moisture can deactivate it. For zinc chloride, a molar excess is often required.[1]
-
-
Inefficient Acylating Agent: Acetic acid is a common and greener choice, but acetic anhydride or acetyl chloride can also be used.[3]
-
Recommendation: If using acetic acid, consider using a dehydrating agent or a setup to remove water as it forms, which can drive the reaction forward.[4]
-
-
Incorrect Reaction Temperature: The reaction temperature significantly impacts yield and selectivity.
-
Recommendation: Maintain the reaction temperature between 100-130°C when using zinc chloride and acetic acid to favor the formation of 2,4-dihydroxyacetophenone and minimize side products.[5]
-
-
Formation of Side Products: O-acylation to form resorcinol monoacetate or diacetate, and di-acylation to form 4,6-diacetylresorcinol are common side reactions.[6][7]
-
Recommendation: Careful control of reaction conditions, particularly temperature and stoichiometry of reactants, can minimize the formation of these byproducts. Using a milder catalyst may also improve selectivity.
-
Question 2: Difficulty in purifying the 2,4-dihydroxyacetophenone product.
Possible Causes and Solutions:
-
Presence of Unreacted Resorcinol and Side Products: Incomplete reaction or side reactions can lead to a complex mixture that is difficult to separate.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. Recrystallization from hot water is a common and effective method for purifying 2,4-dihydroxyacetophenone.[5] Washing the crude product with dilute acid can help remove catalyst residues.[5]
-
-
Product Discoloration: The product may appear colored due to impurities.
Stage 2: Reduction of 2,4-Dihydroxyacetophenone
Question 3: Low yield of this compound during the reduction step.
Possible Causes and Solutions:
-
Ineffective Reduction Method: The choice of reducing agent and reaction conditions is critical for achieving a high yield.
-
Incomplete Reaction: The reduction may not go to completion, leaving unreacted 2,4-dihydroxyacetophenone.
-
Recommendation: Ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and the reaction is run for an adequate amount of time under appropriate hydrogen pressure.
-
-
Formation of Byproducts: Over-reduction or side reactions can lead to the formation of undesired products.
-
Recommendation: Careful monitoring of the reaction and optimization of reaction time and temperature can help minimize byproduct formation.
-
Question 4: The substrate is sensitive to the harsh acidic conditions of the Clemmensen reduction.
Possible Causes and Solutions:
-
Acid-Labile Functional Groups: The strongly acidic environment of the Clemmensen reduction can cause degradation or unwanted reactions if other acid-sensitive groups are present in the molecule.[1][11]
Data Presentation: Comparison of Synthesis Parameters
Table 1: Friedel-Crafts Acylation of Resorcinol to 2,4-Dihydroxyacetophenone
| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Zinc Chloride | Acetic Acid | 120 | 1 | 72.8 | [5] |
| Sulfuric Acid | Acetic Acid | 124 | 6 | 60 | [4] |
| Amberlyst 15 | Acetic Acid | 124 | 6 | 72 | [4] |
| Methane Sulfonic Acid | Acetic Acid | Not specified | Not specified | High | [6][13] |
Table 2: Reduction of 2,4-Dihydroxyacetophenone to this compound
| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Catalytic Hydrogenation | Raney Nickel / Ni on Silica | Ethanol/Water | Reflux | 80 | [9] |
| Clemmensen Reduction | Amalgamated Zinc, HCl | Water | Reflux | Not specified | [14] |
| Catalytic Hydrogenation | Palladium on Carbon | Acetic Acid | Room Temperature | High | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxyacetophenone via Friedel-Crafts Acylation
This protocol is based on the use of zinc chloride as a catalyst.
Materials:
-
Resorcinol
-
Glacial Acetic Acid
-
Anhydrous Zinc Chloride
-
18% Hydrochloric Acid
-
Water
Procedure:
-
In a flask equipped with a stirrer, thermometer, and reflux condenser, add glacial acetic acid and anhydrous zinc chloride.
-
Heat the mixture to dissolve the zinc chloride.
-
Add resorcinol to the mixture.
-
Raise the temperature to 120°C and maintain for 1 hour.[5]
-
After the reaction is complete, cool the mixture and add 18% hydrochloric acid to decompose the complex.[5]
-
Heat the solution to dissolve the product, then cool to 20°C to allow for recrystallization.
-
Filter the pale yellow to white crystals of 2,4-dihydroxyacetophenone and dry.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol utilizes Raney Nickel as the catalyst.
Materials:
-
2,4-Dihydroxyacetophenone
-
Raney Nickel and Nickel supported on Silica (50:50)
-
Ethanol
-
Water
-
Acetic Acid
Procedure:
-
In a three-necked round-bottom flask equipped with a condenser, addition funnel, and mechanical stirrer, add the Raney Nickel/Ni on silica catalyst and a 50:50 mixture of ethanol and water.[9]
-
Heat the mixture to reflux.
-
Dissolve 2,4-dihydroxyacetophenone in a mixture of water, ethanol, and acetic acid.
-
Slowly add the 2,4-dihydroxyacetophenone solution dropwise to the refluxing catalyst mixture.[9]
-
After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).
-
Filter the hot reaction mixture through a Millipore filter to remove the catalyst.
-
Concentrate the pale yellow solution in vacuo to obtain a solid.
-
Recrystallize the solid from a suitable solvent (e.g., 1,2-dichloroethane) to yield pure this compound.[9]
Mandatory Visualization
Caption: Overall workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A: The most common synthetic route involves two main steps. The first is the Friedel-Crafts acylation of resorcinol to form the intermediate, 2,4-dihydroxyacetophenone. The second step is the reduction of the ketone group of 2,4-dihydroxyacetophenone to an ethyl group, yielding this compound.[1][15]
Q2: Are there greener alternatives to the traditional Friedel-Crafts acylation catalysts like zinc chloride?
A: Yes, solid acid catalysts such as montmorillonite clay (K-10), dodeca-tungstophosphoric acid (DTP) supported on K-10, sulfated zirconia, and ion exchange resins like Amberlyst-36 have been investigated as more environmentally friendly and reusable alternatives to Lewis acids like zinc chloride.[2]
Q3: What are the main challenges in the Clemmensen reduction step?
A: The primary challenge of the Clemmensen reduction is its requirement for strongly acidic conditions (concentrated HCl), which may not be suitable for substrates with acid-sensitive functional groups.[1][11] Additionally, the reaction is heterogeneous, which can sometimes lead to issues with reproducibility and scalability.[1]
Q4: Can this compound be synthesized in a one-pot reaction?
A: While the two-step process is more commonly described, there are patents that outline methods for the synthesis of 4-alkylresorcinols that may be adapted for a more streamlined, one-pot approach. However, these often involve specific catalysts and reaction conditions that need careful optimization.
Q5: What are the common methods for purifying the final this compound product?
A: Recrystallization is a standard and effective method for purifying this compound. The choice of solvent for recrystallization is important and may need to be determined empirically, though solvents like 1,2-dichloroethane have been reported to be effective.[9] Column chromatography can also be used for purification, especially on a smaller scale or if there are closely related impurities.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. future4200.com [future4200.com]
- 4. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 5. JPS5965039A - Method for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. byjus.com [byjus.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. WO2004052827A1 - Process for the preparation of 4-alkyl resorcinol esters - Google Patents [patents.google.com]
- 11. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 12. Process For Manufacturing 4 Alkyl Resorcinol Derivatives [quickcompany.in]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]
Technical Support Center: Managing the Skin Irritation Potential of 4-Ethylresorcinol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the skin irritation potential of 4-Ethylresorcinol formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in dermatological and cosmetic formulations?
This compound is a derivative of resorcinol used in skincare for its potent skin-lightening and antioxidant properties. Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in melanin synthesis, making it effective in addressing hyperpigmentation. Additionally, it possesses antioxidant capabilities that help protect the skin from oxidative stress.
Q2: What is the known skin irritation potential of this compound?
While generally considered safe for use in cosmetic products at low concentrations, this compound, as a phenolic compound, can cause skin irritation, especially at higher concentrations or in individuals with sensitive skin. Reactions can manifest as mild redness, a warming sensation, or temporary stinging. It is important to note that the irritation potential is concentration-dependent.
Q3: What are the underlying mechanisms of this compound-induced skin irritation?
The irritation potential of phenolic compounds like this compound can be attributed to their interaction with skin proteins and lipids, potentially disrupting the skin barrier function. This can lead to an inflammatory response, characterized by the release of pro-inflammatory mediators.
Q4: How does the concentration of this compound in a formulation relate to its irritation potential?
The potential for skin irritation from this compound is directly related to its concentration in the formulation. While specific dose-response data is limited in publicly available literature, it is crucial for formulators to conduct their own safety assessments to determine the optimal concentration that balances efficacy with minimal irritation. The experimental protocols outlined in this guide can be used to establish a safe concentration range for a specific formulation.
Q5: Are there regulatory guidelines for the use of this compound in cosmetic products?
Regulatory guidelines for cosmetic ingredients vary by region. It is essential to consult the latest regulations from authorities such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the US Cosmetic Ingredient Review (CIR) to ensure compliance.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of this compound products.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Phase Separation or Precipitation in Formulation | - pH Shift: this compound's solubility can be pH-dependent. - Solvent Incompatibility: The solvent system may not be optimal for the concentration of this compound used. - Temperature Fluctuations: Changes in temperature during storage can affect solubility and emulsion stability. | - pH Adjustment: Carefully buffer the formulation to a pH where this compound is most stable and soluble. - Solvent System Optimization: Experiment with different co-solvents or solubilizing agents. - Stability Testing: Conduct stability tests at various temperatures to identify a suitable storage range. |
| Color Change (e.g., Browning) in Formulation | - Oxidation: this compound, like other phenols, can oxidize when exposed to air and light, leading to a color change. - Interaction with Other Ingredients: Certain ingredients in the formulation may react with this compound. | - Incorporate Antioxidants: Add antioxidants such as Vitamin E (Tocopherol) or Rosemary Extract to the formulation to prevent oxidation. - Use Chelating Agents: Include chelating agents like EDTA to bind metal ions that can catalyze oxidation. - Protective Packaging: Use opaque, airless packaging to minimize exposure to light and air. |
| Unexpected High Levels of Skin Irritation in Pre-clinical Tests | - High Concentration of Free this compound: The concentration of unbound this compound may be too high. - Inadequate Formulation Strategy: The vehicle itself may be contributing to irritation or failing to mitigate the irritation potential of the active ingredient. - pH of the Formulation: A pH that is too low or too high can compromise the skin barrier and exacerbate irritation. | - Concentration Optimization: Reduce the concentration of this compound and re-evaluate efficacy and irritation. - Encapsulation/Delivery Systems: Consider using delivery systems like nanoemulsions to encapsulate this compound, which can reduce direct contact with the skin surface and lower irritation potential. - Incorporate Anti-Irritants: Add soothing ingredients such as Bisabolol, Allantoin, or Green Tea Extract to the formulation. - pH Optimization: Adjust the formulation pH to be within the optimal range for skin compatibility (typically between 4.5 and 5.5). |
| Loss of Efficacy Over Time | - Degradation of this compound: The active ingredient may be degrading due to factors like pH instability, oxidation, or exposure to light. | - Stability-Indicating Assay: Develop and use a validated analytical method (e.g., HPLC) to track the concentration of this compound in the formulation over time under different storage conditions. - Reformulation: Revisit the formulation to improve the stability of this compound, as outlined in the "Phase Separation" and "Color Change" sections. |
Experimental Protocols & Methodologies
1. In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Models
This protocol is based on the OECD Test Guideline 439 and provides a validated, non-animal method for assessing skin irritation potential.
-
Objective: To determine the potential of a this compound formulation to cause skin irritation.
-
Model: Commercially available Reconstructed Human Epidermis (RhE) models such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE.
-
Principle: The test material is applied topically to the RhE tissue. Irritant substances cause cell damage, which is quantified by measuring the reduction in cell viability using the MTT assay.
-
Procedure:
-
Tissue Preparation: Culture the RhE tissues according to the manufacturer's instructions until they are fully differentiated.
-
Test Material Application: Apply a defined amount of the this compound formulation (and a negative and positive control) to the surface of the RhE tissue.
-
Incubation: Incubate for a specified period (e.g., 60 minutes).
-
Rinsing: Thoroughly rinse the test material from the tissue surface.
-
MTT Assay: Transfer the tissues to a fresh medium containing MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Extraction: Extract the formazan from the tissues using a solvent (e.g., isopropanol).
-
Quantification: Measure the optical density (OD) of the extracted formazan using a spectrophotometer.
-
-
Data Interpretation: Calculate the percentage of cell viability relative to the negative control. A formulation that reduces cell viability below a certain threshold (e.g., 50%) is classified as an irritant.
2. Cytotoxicity Assay on Human Dermal Fibroblasts
This assay provides information on the potential of a formulation to cause damage to dermal cells.
-
Objective: To evaluate the cytotoxicity of a this compound formulation on human dermal fibroblasts.
-
Cell Line: Human Dermal Fibroblasts (HDF).
-
Principle: Similar to the RhE model, this assay measures cell viability after exposure to the test material using a colorimetric assay like MTT or Neutral Red Uptake (NRU).
-
Procedure:
-
Cell Seeding: Seed HDF cells into a 96-well plate and allow them to attach and grow.
-
Test Material Exposure: Treat the cells with various concentrations of the this compound formulation for a defined period (e.g., 24 hours).
-
Viability Assay: Perform the MTT or NRU assay to determine cell viability.
-
Data Analysis: Plot the cell viability against the concentration of the test material to determine the IC50 (the concentration that causes a 50% reduction in cell viability).
-
3. Human Repeat Insult Patch Test (HRIPT)
This clinical test is the gold standard for assessing the skin sensitization and irritation potential of a finished product in human volunteers.
-
Objective: To determine the potential of a this compound formulation to cause irritation and allergic contact dermatitis in humans.
-
Study Population: A panel of human volunteers with varying skin types.
-
Principle: The product is repeatedly applied to the same skin site under occlusive patches over several weeks.
-
Procedure:
-
Induction Phase: Apply the test material under an occlusive patch to the backs of the volunteers. Patches are typically worn for 24-48 hours and this process is repeated several times over a few weeks.
-
Rest Phase: A rest period of about two weeks with no patch application follows the induction phase.
-
Challenge Phase: Apply a final patch with the test material to a naive skin site.
-
Scoring: Dermatologists score the skin reactions (erythema, edema) at specified time points after patch removal.
-
-
Data Interpretation: The frequency and severity of skin reactions are analyzed to determine the irritation and sensitization potential of the formulation.
Visualizations
Caption: A logical workflow for troubleshooting skin irritation issues in this compound formulations.
Caption: Experimental workflow for assessing skin irritation using a Reconstructed Human Epidermis (RhE) model.
Caption: A simplified signaling pathway illustrating the mechanism of skin irritation.
Strategies to prevent degradation of 4-Ethylresorcinol by light and air
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Ethylresorcinol by light and air.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a pink/brown color. What is happening?
A1: The discoloration of your this compound solution is likely due to oxidation and/or photodegradation. This compound, like many phenolic compounds, is susceptible to degradation when exposed to light and air (oxygen), leading to the formation of colored byproducts. This process can be accelerated by factors such as elevated temperature and alkaline pH.
Q2: How can I prevent the degradation of this compound in my formulation?
A2: Several strategies can be employed to enhance the stability of this compound:
-
Use of Antioxidants: Incorporating antioxidants can inhibit the oxidative degradation cascade.
-
Addition of Chelating Agents: Chelating agents can inactivate trace metal ions that may catalyze oxidation reactions.
-
pH Optimization: Maintaining an optimal pH for your formulation is crucial, as stability can be pH-dependent.
-
Light Protection: Storing and handling this compound in light-protective packaging is essential to prevent photodegradation.
-
Inert Atmosphere: For highly sensitive applications, manufacturing and storing under an inert atmosphere (e.g., nitrogen) can prevent oxidation.
Q3: What are some recommended antioxidants for stabilizing this compound?
A3: A combination of antioxidants often provides synergistic protection.[1][2] For cosmetic and pharmaceutical formulations, common choices include:
-
N-acetyl methionine: Has been shown to improve the storage and oxidative stability of 4-substituted resorcinol derivatives.
-
Ascorbic Acid (Vitamin C) and Tocopherol (Vitamin E): This combination is a well-known synergistic antioxidant system. Vitamin C can regenerate Vitamin E, prolonging its antioxidant activity.[1][2]
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used in cosmetics and pharmaceuticals.
Q4: How do chelating agents help in stabilizing this compound?
A4: Trace amounts of metal ions (e.g., iron, copper) in your formulation can act as catalysts, accelerating the oxidative degradation of this compound. Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, rendering them inactive and thus improving the color stability and overall shelf-life of the product.
Q5: What is the optimal pH for a formulation containing this compound?
A5: Phenolic compounds are generally more stable in acidic conditions and more prone to degradation at alkaline pH. While the optimal pH can be formulation-dependent, it is recommended to maintain a pH below 7. Acidic or basic conditions can catalyze hydrolysis and other chemical reactions, leading to loss of potency.[3]
Q6: What type of packaging should I use for my this compound-containing product?
A6: To protect against photodegradation, it is crucial to use packaging that shields the product from light. Recommended options include:
-
Amber-colored glass or plastic containers: These effectively block UV and blue light.
-
Opaque containers: Prevent any light from reaching the product.
-
Packaging with UV-blocking additives: Some modern packaging materials are incorporated with substances that absorb UV radiation.[4]
-
Secondary packaging: Using an outer carton can provide an additional layer of light protection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid Discoloration (within hours/days) | 1. High exposure to UV or ambient light.2. Presence of oxidizing agents or metal ion contaminants.3. High pH of the formulation. | 1. Immediately transfer the product to an amber or opaque container. Work in a low-light environment.2. Review the formulation for potential contaminants. Consider adding a chelating agent like EDTA.3. Measure the pH of your formulation and adjust to a more acidic range (e.g., pH 4-6), if compatible with other ingredients. |
| Loss of Potency/Efficacy | 1. Chemical degradation of this compound due to oxidation or photodegradation. | 1. Implement stabilization strategies such as adding antioxidants (e.g., a combination of Vitamin C and E) and chelating agents.2. Conduct a stability study to quantify the degradation and assess the effectiveness of your stabilization strategy (see Experimental Protocol section). |
| Phase Separation or Change in Viscosity | 1. Degradation products may be altering the physicochemical properties of the formulation.2. Incompatibility of stabilizers with other formulation components. | 1. Analyze the degraded product to identify byproducts. Reformulate with appropriate stabilizers.2. Perform compatibility studies with all formulation ingredients, including the chosen antioxidants and chelating agents. |
Data Presentation
Table 1: Illustrative Example of this compound Degradation Under Different Light Conditions
| Storage Condition (4 weeks) | This compound Remaining (%) | Visual Appearance |
| Dark, 25°C | 98.5% | Colorless |
| Ambient Light, 25°C | 85.2% | Faint Pink |
| Direct Sunlight, 25°C | 60.7% | Brownish-Pink |
Note: This is an illustrative example. Actual degradation rates will vary depending on the specific formulation and light intensity.
Table 2: Illustrative Efficacy of Different Stabilization Strategies on this compound Stability (Stored under Ambient Light for 4 weeks)
| Formulation | This compound Remaining (%) | Color Change |
| Control (No Stabilizers) | 85.2% | Faint Pink |
| + 0.1% Vitamin E | 90.5% | Very Faint Pink |
| + 0.1% Vitamin C & 0.1% Vitamin E | 96.8% | Colorless |
| + 0.1% EDTA | 92.3% | Very Faint Pink |
| + 0.1% Vitamin C & 0.1% Vitamin E & 0.1% EDTA | 98.1% | Colorless |
Note: This is an illustrative example. Optimal concentrations and combinations should be determined experimentally.
Experimental Protocols
Protocol 1: Accelerated Photostability Testing of a this compound Formulation
Objective: To assess the stability of a this compound formulation under accelerated light conditions according to ICH Q1B guidelines.
Materials:
-
This compound formulation
-
Photostability chamber with a light source conforming to ICH Q1B Option II (e.g., xenon lamp or a suitable metal halide lamp)
-
UV-A and visible light detectors
-
Control samples stored in the dark at the same temperature
-
Appropriate packaging for the formulation (e.g., final intended packaging and clear glass vials)
-
HPLC system for quantitative analysis
Methodology:
-
Sample Preparation: Place the this compound formulation in both its final intended packaging and in clear glass containers to assess the protective effect of the packaging.
-
Exposure: Place the samples in the photostability chamber. The exposure should be to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Simultaneously, store control samples, protected from light, at the same temperature and humidity to separate the effects of light from thermal degradation.
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure).
-
Analysis: At each time point, analyze the samples for:
-
Visual Appearance: Note any changes in color, clarity, or other physical properties.
-
Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method.
-
Degradation Products: Monitor for the formation of degradation products using the same HPLC method.
-
-
Data Evaluation: Compare the results of the light-exposed samples with the control samples to determine the extent of photodegradation.
Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products
Objective: To provide a general HPLC method for the quantitative analysis of this compound in a formulation to assess its stability.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the formulation containing this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify and quantify the this compound peak based on its retention time compared to the standard. Calculate the concentration using the calibration curve. Degradation products will typically appear as new peaks in the chromatogram.
Visualizations
Caption: Generalized degradation pathway of this compound.
Caption: Experimental workflow for photostability testing.
Caption: Logical relationships of strategies to prevent degradation.
References
Troubleshooting crystallization issues during 4-Ethylresorcinol purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering crystallization issues during the purification of 4-Ethylresorcinol.
Troubleshooting Guides & FAQs
This section addresses common problems in a question-and-answer format, offering targeted solutions to specific experimental challenges.
Q1: My this compound is "oiling out" during crystallization instead of forming solid crystals. What causes this and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent system. For this compound, with a relatively low melting point (95-98°C), this is a significant consideration.
Troubleshooting Steps:
-
Increase Solvent Volume: Your solution may be too concentrated, leading to supersaturation at a higher temperature. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize.
-
Lower the Cooling Rate: Rapid cooling can induce precipitation before crystal nucleation can occur in an orderly fashion. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Use a Different Solvent or a Mixed-Solvent System: The solubility properties of your current solvent may not be ideal. Consider a solvent in which this compound is less soluble at elevated temperatures. Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed.
-
Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to encourage nucleation and growth of the desired crystal form.
Q2: The yield of my purified this compound crystals is very low. What are the potential reasons and how can I improve it?
A2: A low recovery of crystalline material can be attributed to several factors during the purification process.
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor after cooling. To check this, you can try to evaporate some of the mother liquor to see if more crystals form. In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product may crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.
-
Incomplete Precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.
-
Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can lead to the dissolution of the product. Always use ice-cold solvent for washing.
Q3: My final this compound product is discolored or contains impurities. How can I improve the purity?
A3: The presence of colored impurities or co-precipitation of other substances requires additional purification steps.
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Slow Crystallization: Rapid crystal growth can trap impurities within the crystal lattice. A slower cooling rate promotes the formation of purer crystals.
-
Recrystallization: A second recrystallization of the purified product can significantly improve its purity.
-
Solvent Selection: Ensure the chosen solvent has a significant difference in solubility for this compound and the impurities at high and low temperatures. Ideally, the impurities should be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.
Quantitative Data
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| This compound | Methanol | Room Temperature | Soluble |
| Ethanol | Room Temperature | Soluble | |
| Water | 25 | 0.552 (estimated)[1] | |
| DMSO | Room Temperature | 100 mg/mL[2] | |
| Resorcinol | Water | Room Temperature | 111.1 |
| Water | 80 | 500 |
Experimental Protocols
Single-Solvent Recrystallization of this compound
This protocol outlines the procedure for purifying this compound using a single solvent. A suitable solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures. Based on available data, ethanol or methanol are good starting points.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the crude product with swirling until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Mixed-Solvent Recrystallization of this compound
This method is useful when a suitable single solvent cannot be identified. A pair of miscible solvents is used: one in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A common example is an ethanol/water mixture.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethanol)
-
"Poor" solvent (e.g., water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (ethanol).
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (water) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Anti-Solvent Crystallization of this compound
In this technique, a solution of this compound is prepared, and an anti-solvent (a solvent in which it is insoluble but is miscible with the initial solvent) is added to induce precipitation.
Materials:
-
Crude this compound
-
Solvent (e.g., acetone)
-
Anti-solvent (e.g., water)
-
Beakers or flasks
-
Stir plate and stir bar
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solution Preparation: Dissolve the crude this compound in a suitable solvent (e.g., acetone) at room temperature to create a clear solution.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., water) until the solution becomes persistently turbid, indicating the onset of precipitation.
-
Crystallization: Continue stirring for a period to allow for complete crystallization. The mixture can be cooled in an ice bath to maximize yield.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using the anti-solvent or a mixture of the solvent and anti-solvent for washing.
Visualizations
The following diagrams illustrate the workflows and decision-making processes described in this guide.
Caption: Troubleshooting workflow for "oiling out".
Caption: Decision tree for improving crystal yield.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Purification of Synthesized 4-Ethylresorcinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 4-Ethylresorcinol. Our aim is to offer practical solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials, such as 2,4-dihydroxyacetophenone, residual catalysts like Raney Nickel, and byproducts from the synthesis, which may include this compound monoacetate and diacetate.[1][2]
Q2: Which purification method is most suitable for my sample of this compound?
A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of your product.
-
Recrystallization is effective for removing small amounts of impurities from a solid crude product.[3][4][5]
-
Column chromatography is ideal for separating compounds with different polarities, such as this compound from its less polar acetate derivatives or more polar starting materials.[1]
-
Vacuum distillation can be employed for thermally stable liquid products to achieve high purity, particularly for separating from non-volatile impurities.[1]
Q3: How can I determine the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for quantitative analysis and identifying volatile impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) Spectroscopy can be used to confirm the structure and identify functional group impurities.[1][2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The solute's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Lower the temperature at which the crude this compound is dissolved by using a solvent with a lower boiling point. Add a small amount of a co-solvent in which the compound is more soluble. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is slow. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low Recovery | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system (eluent) polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. For separating this compound from less polar impurities, start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| Cracked or Channeled Column | Improper packing of the stationary phase (e.g., silica gel). | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Gently tap the column while packing to settle the stationary phase evenly. |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent. | Increase the polarity of the eluent. For highly polar compounds, a small amount of a polar modifier like methanol or acetic acid can be added to the eluent. |
| Band Tailing | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent to reduce strong interactions. Ensure the amount of crude material loaded is appropriate for the column size. |
Comparative Data of Purification Methods
| Purification Method | Principle | Typical Yield | Achievable Purity | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[4] | 70-90% | >98% | Simple, cost-effective, good for removing small amounts of impurities. | Can be time-consuming, potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase.[6] | 50-80% | >99% | Excellent for separating complex mixtures and compounds with similar properties. | Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | 60-85% | >99% | Effective for purifying thermally stable liquids and separating from non-volatile impurities.[1] | Not suitable for thermally sensitive compounds, requires specialized equipment. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection : Test the solubility of the crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. 1,2-dichloroethane has been shown to be effective.[2]
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary) : If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing : Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution : Begin eluting with the chosen solvent system. If using gradient elution, gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.
-
Fraction Collection : Collect the eluate in fractions.
-
Analysis : Analyze the fractions using TLC to identify those containing the pure this compound.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Logical Workflow for Purification
Caption: Workflow for selecting a suitable purification method for this compound.
References
- 1. WO2004052827A1 - Process for the preparation of 4-alkyl resorcinol esters - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
Adjusting pH to improve 4-Ethylresorcinol stability in formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 4-Ethylresorcinol in formulations, with a focus on pH adjustment.
Troubleshooting Guide
Discoloration and degradation are common challenges when formulating with this compound. This guide provides a systematic approach to troubleshooting these issues.
Problem: My this compound formulation is turning yellow/brown over time.
Possible Cause 1: High pH
This compound, a resorcinol derivative, is susceptible to oxidation, which is often accelerated at higher pH levels. The oxidation process can lead to the formation of colored quinone-type compounds and polymers.
Solution:
-
pH Adjustment: Adjust the formulation pH to a more acidic range, ideally between 4.0 and 5.5. This has been shown to improve the color stability of similar phenolic compounds like phenylethyl resorcinol.
-
Buffering: Incorporate a suitable buffer system (e.g., citrate buffer) to maintain the target pH throughout the product's shelf life.
Possible Cause 2: Presence of Metal Ions
Trace metal ions can catalyze the oxidation of phenolic compounds like this compound.
Solution:
-
Chelating Agents: Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA) or its salts, to the formulation. Chelating agents bind to metal ions, rendering them unable to participate in oxidation reactions.
Possible Cause 3: Exposure to Light and Air
Exposure to UV light and oxygen can initiate and propagate the oxidative degradation of this compound.
Solution:
-
Opaque Packaging: Store the formulation in opaque or amber-colored packaging to protect it from light.
-
Antioxidants: Include antioxidants in your formulation. Ascorbic acid (Vitamin C) and its derivatives, or tocopherol (Vitamin E), can help to quench free radicals and inhibit the oxidation process.
-
Inert Gas Blanketing: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen to minimize its exposure to oxygen.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulating with this compound to ensure its stability?
A1: Based on data from related phenolic compounds and general principles of phenol stability, a pH range of 4.0 to 5.5 is recommended to minimize discoloration and degradation. Formulations with a lower pH generally exhibit better color stability.
Q2: What is the chemical mechanism behind the discoloration of this compound?
A2: The discoloration of this compound is primarily due to oxidation. The process is initiated by the loss of a proton and an electron from the hydroxyl groups on the benzene ring, forming a phenoxyl radical. These highly reactive radicals can then couple with each other to form dimers and polymers, which are often colored compounds, leading to a yellow or brown appearance in the formulation. This process is accelerated by factors such as high pH, presence of metal ions, and exposure to light and oxygen.
Q3: Can I use antioxidants to prevent the discoloration of my this compound formulation?
A3: Yes, incorporating antioxidants is a highly recommended strategy. Antioxidants like ascorbic acid, sodium ascorbyl phosphate, and tocopherol can effectively inhibit the oxidative degradation of this compound by scavenging free radicals.
Q4: Are there any specific excipients I should avoid when formulating with this compound?
A4: Avoid using excipients that could raise the pH of the formulation into the alkaline range. Also, be mindful of the purity of your raw materials and try to minimize the presence of trace metal ion contaminants.
Q5: How can I quantitatively assess the stability of this compound in my formulation at different pH values?
A5: A stability study using High-Performance Liquid Chromatography (HPLC) is the most common method. You would prepare batches of your formulation at different pH values and store them under controlled conditions (e.g., accelerated stability at 40°C/75% RH). At specified time points, you would measure the concentration of this compound and the appearance of any degradation products using a validated HPLC method. Colorimetric measurements can also be used to quantify discoloration.
Data Presentation
The following table summarizes the effect of pH on the color stability of a related compound, phenylethyl resorcinol, which can be used as a proxy to understand the behavior of this compound. The data shows the change in the b* value (yellowness) of a solution over 28 days at room temperature. A higher Δb* value indicates greater discoloration.
| pH | Δb* (after 7 days) | Δb* (after 28 days) |
| 4 | 0.2 | 0.5 |
| 5 | 0.8 | 1.5 |
| 7 | 3.5 | 8.0 |
| 9 | 10.2 | 25.1 |
Data is representative and based on studies of similar resorcinol derivatives.
Experimental Protocols
Protocol for a pH-Dependent Stability Study of this compound in a Cream Formulation
Objective: To evaluate the effect of pH on the chemical stability and color of this compound in a topical cream formulation.
Materials:
-
This compound
-
Cream base excipients (e.g., emulsifiers, emollients, thickeners, preservatives)
-
pH adjusting agents (e.g., citric acid, sodium hydroxide)
-
Buffer salts (e.g., sodium citrate)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Analytical standards of this compound
Equipment:
-
Homogenizer
-
pH meter
-
Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)
-
HPLC system with a UV detector
-
Colorimeter
Methodology:
-
Formulation Preparation:
-
Prepare four batches of a 1% this compound cream.
-
Adjust the pH of each batch to 4.5, 5.5, 6.5, and 7.5, respectively, using citric acid or sodium hydroxide. Use a citrate buffer system to maintain the pH.
-
Package the cream in identical, opaque containers.
-
-
Stability Testing:
-
Place samples from each batch into stability chambers at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).
-
Pull samples at initial (T=0) and subsequent time points (e.g., 1, 2, 3, and 6 months for accelerated; 3, 6, 9, 12, 18, and 24 months for long-term).
-
-
Analytical Testing:
-
Appearance and Color: At each time point, visually inspect the samples for any changes in appearance. Quantify the color using a colorimeter, recording the L, a, and b* values.
-
pH Measurement: Measure the pH of each sample.
-
This compound Assay (HPLC):
-
Accurately weigh a portion of the cream and extract the this compound using a suitable solvent (e.g., methanol).
-
Analyze the extract using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% phosphoric acid) and UV detection at approximately 280 nm.
-
Quantify the amount of this compound remaining in the sample against a standard curve.
-
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each pH and storage condition.
-
Calculate the degradation rate constant (k) for each condition.
-
Plot the change in color (ΔE* or Δb*) versus time for each pH.
-
Compare the stability profiles to determine the optimal pH for the formulation.
-
Mandatory Visualization
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for a pH-dependent stability study.
Validation & Comparative
Comparative Efficacy of 4-Ethylresorcinol and Hydroquinone in the Management of Hyperpigmentation: A Scientific Review
For researchers, scientists, and professionals in drug development, the quest for potent and safe depigmenting agents is a continuous endeavor. This guide provides a comprehensive comparative analysis of 4-Ethylresorcinol and hydroquinone, two prominent compounds in the treatment of hyperpigmentation. The following sections delve into their mechanisms of action, present comparative experimental data, and outline the methodologies employed in key studies.
Introduction
Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are characterized by the excessive production and deposition of melanin.[1][2] The cornerstone of topical therapy for these conditions has historically been hydroquinone, a phenolic compound recognized for its potent inhibition of melanogenesis.[1][3] However, concerns regarding its safety profile, including the risk of ochronosis with long-term use, have spurred the investigation of alternative agents.[1][4] Among these, this compound, a resorcinol derivative, has emerged as a promising candidate with a favorable efficacy and safety profile.[5][6] This guide aims to provide an objective comparison of these two compounds, supported by experimental evidence.
Mechanism of Action
Both this compound and hydroquinone exert their primary effects by targeting tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.[5][7] However, their precise molecular interactions and downstream effects exhibit notable differences.
Hydroquinone: The mechanism of action for hydroquinone is multifaceted. It acts as a reversible inhibitor of tyrosinase, preventing the enzymatic oxidation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA).[8][9] Additionally, hydroquinone can act as an alternate substrate for tyrosinase, competing with tyrosine for oxidation.[10] It is also suggested to cause selective damage to melanocytes and melanosomes, further contributing to its depigmenting effect.[9] Some studies indicate it may also suppress other metabolic processes within melanocytes.[8]
This compound: this compound also functions as a tyrosinase inhibitor.[5][6] Mechanistic studies have revealed that it can attenuate the protein expression of tyrosinase-related protein-2 (TRP-2), a key enzyme in the downstream melanogenesis cascade.[5] Furthermore, it has been shown to inhibit the activity of protein kinase A (PKA), a crucial regulator in the signaling pathway that leads to melanin production.[5] Some evidence also points to its antioxidant properties, which may help mitigate oxidative stress-induced hyperpigmentation.[5]
Comparative Efficacy: In Vitro Data
The inhibitory potency of depigmenting agents on tyrosinase activity is a critical measure of their potential efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Compound | Target | IC50 (µM) | Source |
| This compound | Tyrosinase Activity (melan-a cells) | 21.1 | [5] |
| Hydroquinone | Human Tyrosinase | ~4400 | [11] |
| Hydroquinone | Melanin Production (MelanoDerm) | <40 | [11] |
| 4-n-Butylresorcinol | Human Tyrosinase | 21 | [11] |
| 4-n-Butylresorcinol | Melanin Production (MelanoDerm) | 13.5 | [11] |
| 4-Hexylresorcinol * | Human Tyrosinase | 94 | [12] |
Note: Data for 4-n-butylresorcinol and 4-hexylresorcinol are included as they are structurally related to this compound and provide a broader context for the efficacy of resorcinol derivatives.
The in vitro data consistently demonstrates that resorcinol derivatives, including this compound and its analogs, are significantly more potent inhibitors of human tyrosinase compared to hydroquinone.[11] Interestingly, while hydroquinone is a weak inhibitor of the isolated human tyrosinase enzyme, it shows more potent inhibition of melanin production in skin models, suggesting its mechanism extends beyond direct enzyme inhibition.[11]
Clinical Efficacy and Safety
Clinical trials provide the ultimate assessment of a compound's real-world efficacy and tolerability.
Hydroquinone: Hydroquinone, typically at concentrations of 2-4%, has demonstrated significant effectiveness in reducing pigmentation associated with melasma and post-inflammatory hyperpigmentation.[1][2] In melasma, approximately 70% of individuals experience a reduction in pigmentation after three months of twice-daily application.[9] However, its use can be associated with side effects such as skin irritation, erythema, and the rare but disfiguring risk of exogenous ochronosis with prolonged use.[1]
Resorcinol Derivatives (4-Hexylresorcinol): A double-blind, randomized, split-body clinical study comparing 1% hexylresorcinol to 2% hydroquinone for facial and hand hyperpigmentation found that both treatments significantly decreased pigmentation at 4 and 12 weeks relative to baseline, with no statistically significant difference between the two groups.[13][14] Importantly, no adverse effects were noted with either treatment, highlighting the favorable safety profile of hexylresorcinol.[13] Another study showed that a 1% 4-hexylresorcinol preparation resulted in a notable reduction in pigmentation after 4 and 12 weeks, comparable to the effects observed with 2% hydroquinone treatments.[15]
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
A common method to determine the IC50 of tyrosinase inhibitors involves the following steps:
-
Enzyme and Substrate Preparation: A solution of mushroom or human tyrosinase is prepared in a phosphate buffer (pH 6.8). L-DOPA is used as the substrate.
-
Inhibitor Preparation: The test compounds (this compound, hydroquinone) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Reaction Mixture: The reaction is initiated by adding the tyrosinase solution to a mixture of the substrate and the inhibitor at various concentrations in a 96-well plate.
-
Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 37°C). The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Melanin Content Assay
This assay assesses the ability of a compound to inhibit melanin production in cultured melanocytes (e.g., B16F10 murine melanoma cells or human epidermal melanocytes):
-
Cell Culture: Melanocytes are seeded in culture plates and allowed to adhere.
-
Treatment: The cells are then treated with various concentrations of the test compounds (this compound, hydroquinone) for a specified period (e.g., 72 hours). A known stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), may be used to induce melanin production.
-
Cell Lysis: After the treatment period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a sodium hydroxide solution containing a detergent (e.g., Triton X-100).
-
Melanin Quantification: The melanin content in the cell lysate is determined by measuring the absorbance at approximately 405 nm and comparing it to a standard curve generated with synthetic melanin.
-
Data Normalization: The melanin content is often normalized to the total protein content of the cell lysate to account for any effects of the compounds on cell proliferation.
Clinical Trial Protocol for Hyperpigmentation
A representative double-blind, randomized, split-face/body clinical trial to compare the efficacy of two topical agents would typically follow this structure:
-
Subject Recruitment: A cohort of subjects with a clinical diagnosis of hyperpigmentation (e.g., melasma, solar lentigines) is recruited. Inclusion and exclusion criteria are strictly defined.
-
Randomization and Blinding: Subjects are randomly assigned to apply one product to one side of their face or body and the other product to the contralateral side. Both the subjects and the investigators are blinded to the treatment allocation.
-
Treatment Regimen: Subjects are instructed to apply the assigned topical preparations (e.g., 1% 4-hexylresorcinol cream and 2% hydroquinone cream) twice daily for a defined period (e.g., 12 weeks). The use of a broad-spectrum sunscreen is mandatory throughout the study.
-
Efficacy Assessments: Efficacy is evaluated at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12). Assessments include:
-
Clinical Grading: A dermatologist assesses the severity of hyperpigmentation using a standardized scale (e.g., Melasma Area and Severity Index - MASI).
-
Instrumental Measurement: A colorimeter or spectrophotometer is used to objectively measure changes in skin color (e.g., Lab* values).
-
Standardized Photography: High-resolution, standardized photographs are taken at each visit for visual comparison.
-
-
Safety and Tolerability: Adverse events, such as irritation, redness, and itching, are monitored and recorded at each visit.
-
Statistical Analysis: The collected data is statistically analyzed to compare the changes in efficacy parameters between the two treatment groups over time.
Visualizing the Mechanisms and Workflows
Caption: Simplified signaling pathway of melanogenesis and points of inhibition by hydroquinone and this compound.
Caption: A typical experimental workflow for the comparative analysis of depigmenting agents.
Caption: Logical relationship of the impact of hydroquinone and this compound on melanogenesis.
Conclusion
Both this compound and hydroquinone are effective agents for the management of hyperpigmentation, primarily through the inhibition of tyrosinase. However, a growing body of evidence suggests that this compound and other resorcinol derivatives offer a superior safety profile with comparable, if not greater, in vitro potency. Clinical studies have demonstrated that 4-hexylresorcinol is equivalent in efficacy to 2% hydroquinone. The multi-target mechanism of this compound, involving the inhibition of TRP-2 and PKA, may contribute to its potent activity. For researchers and drug development professionals, this compound represents a promising alternative to hydroquinone, warranting further investigation and development for the treatment of hyperpigmentation disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. ai.vixra.org [ai.vixra.org]
- 3. osf.io [osf.io]
- 4. sachiskin.com [sachiskin.com]
- 5. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qvsiete.com [qvsiete.com]
- 12. researchgate.net [researchgate.net]
- 13. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sytheonltd.com [sytheonltd.com]
- 15. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethylresorcinol vs. Kojic Acid: A Comparative Guide to Tyrosinase Inhibition
In the landscape of dermatological and cosmetic research, the quest for effective and safe skin-lightening agents is perpetual. Central to this endeavor is the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Among the myriad of compounds investigated, 4-Ethylresorcinol and kojic acid have emerged as prominent inhibitors. This guide provides an objective, data-driven comparison of their performance, mechanisms, and experimental validation for researchers, scientists, and drug development professionals.
Introduction to the Inhibitors
Kojic Acid: A naturally occurring metabolite produced by several species of fungi, such as Aspergillus oryzae, kojic acid has a long history of use in the cosmetic industry as a skin-lightening agent.[1] Its ability to inhibit tyrosinase has made it a benchmark compound in hyperpigmentation research.[1]
This compound: A synthetic derivative of resorcinol, this compound is a potent inhibitor of melanin synthesis.[2] Its structural similarity to resorcinol, a known tyrosinase substrate, allows it to effectively interfere with the melanogenesis pathway. Research has highlighted its high efficacy, often surpassing that of other well-known agents.[3]
Mechanism of Action
The primary mechanism for both compounds involves the direct inhibition of tyrosinase, a copper-containing enzyme that catalyzes two key steps in melanin production: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][4]
Kojic Acid primarily functions as a competitive inhibitor by chelating the copper ions (Cu²⁺) within the active site of the tyrosinase enzyme.[4][5] This action effectively blocks the natural substrates, L-tyrosine and L-DOPA, from binding, thereby halting the melanin production cascade.[5]
This compound also acts as a competitive inhibitor of tyrosinase.[3] However, its mechanism extends beyond direct enzyme inhibition. Studies have shown that this compound can also attenuate the mRNA and protein expression of Tyrosinase-Related Protein 2 (TRP-2), another key enzyme involved in the later stages of melanin synthesis.[3] Furthermore, it has been observed to decrease the levels of cyclic adenosine monophosphate (cAMP) and inhibit protein kinase A (PKA) activity, which are upstream signaling molecules that regulate the expression of melanogenic enzymes.[2][3]
Quantitative Performance Comparison
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates greater potency. The data below, compiled from various studies, compares the efficacy of this compound and its analogs with kojic acid.
| Compound | Enzyme Source | Substrate | IC₅₀ Value (µM) | Reference(s) |
| This compound | Mushroom Tyrosinase | L-DOPA | 1.58 | [6] |
| 4-Butylresorcinol | Human Tyrosinase | L-DOPA | 21 | [7] |
| 4-Butylresorcinol | MelanoDerm Model | - | 13.5 | [7] |
| Kojic Acid | Human Tyrosinase | L-DOPA | 500 | [7] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA (Diphenolase) | 121 ± 5 | [8] |
| Kojic Acid | Mushroom Tyrosinase | L-Tyrosine (Monophenolase) | 70 ± 7 | [8] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 30.6 | [9] |
Note: IC₅₀ values can vary significantly based on the enzyme source (e.g., mushroom vs. human), purity of the enzyme, substrate used, and specific assay conditions.[10][11][12] The data clearly indicates that resorcinol derivatives, including this compound and the closely related 4-Butylresorcinol, are significantly more potent inhibitors of tyrosinase than kojic acid, particularly against human tyrosinase.[7]
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This is a common method used for screening potential tyrosinase inhibitors. The protocol measures the inhibition of the oxidation of L-DOPA to dopachrome, a colored product.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL)
-
L-DOPA (e.g., 10 mM)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test Compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
In a 96-well plate, add 100 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the sample wells. For control wells, add 20 µL of the solvent (e.g., DMSO).[13]
-
Add 40 µL of the mushroom tyrosinase solution to each well.[13]
-
Pre-incubate the plate at room temperature (or 37°C) for 10 minutes.[13]
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.[13]
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20-30 minutes) or as an endpoint reading after a fixed incubation time.[13][14]
-
The percentage of tyrosinase inhibition is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test inhibitor.
-
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Inhibition Pathways
The following diagrams illustrate the melanogenesis pathway and the distinct points of intervention for kojic acid and this compound.
Caption: General inhibition of Tyrosinase by Kojic Acid and this compound.
Caption: Multi-target inhibition mechanism of this compound.
Conclusion
Both this compound and kojic acid are effective inhibitors of tyrosinase. However, the experimental data strongly supports that this compound and its structural analogs are significantly more potent, exhibiting lower IC₅₀ values, particularly against human tyrosinase.[7] The enhanced efficacy of this compound can be attributed to its dual-action mechanism, which involves not only the direct competitive inhibition of tyrosinase but also the downregulation of TRP-2 expression via upstream signaling pathways.[3] For drug development professionals and researchers, this compound represents a highly promising candidate for the formulation of advanced topical treatments for hyperpigmentation disorders.
References
- 1. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qvsiete.com [qvsiete.com]
- 8. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tyrosinase inhibition assay [bio-protocol.org]
- 14. content.abcam.com [content.abcam.com]
The Evolving Landscape of Resorcinol Derivatives for Hyperpigmentation: An In Vivo Efficacy Comparison
A detailed analysis of the in vivo performance of 4-Ethylresorcinol's prominent counterparts—4-Butylresorcinol, 4-Hexylresorcinol, and the novel Isobutylamido Thiazolyl Resorcinol (Thiamidol)—reveals a clear hierarchy in clinical efficacy for treating hyperpigmentation. While in vitro studies show promise for this compound, a conspicuous absence of in vivo data prevents a direct comparative assessment of its clinical effectiveness.
For researchers and drug development professionals navigating the competitive landscape of dermatological actives, this guide provides a comprehensive comparison of the in vivo efficacy of several key resorcinol derivatives. The focus is to objectively present the available clinical data for established and emerging resorcinol compounds, while highlighting the current data gap for this compound.
Comparative In Vivo Efficacy of Resorcinol Derivatives
The following table summarizes the quantitative data from in vivo studies on various resorcinol derivatives, offering a clear comparison of their effectiveness in reducing hyperpigmentation.
| Derivative | Concentration | Study Duration | Key Efficacy Endpoints | Outcome |
| 4-Butylresorcinol | 0.3% | 8 weeks | Reduction in Melasma Area and Severity Index (MASI) score | Statistically significant decrease in mMASI score from baseline.[1] |
| Not Specified | 8-12 weeks | Visible reduction in age spots | Significant reduction in the appearance of age spots within 8 weeks. More effective with a faster onset than 4-Hexylresorcinol and 4-Phenylethylresorcinol.[2][3] | |
| 4-Hexylresorcinol | 1% | 12 weeks | Reduction in facial and hand pigmentation | Equivalent efficacy to 2% hydroquinone in reducing the appearance of pigmentation.[4] |
| 0.4% (in combination with 3% Niacinamide) | 12 weeks | Improvement in skin tone and reduction in hyperpigmentation spots | Significantly improved efficacy over niacinamide alone.[5] | |
| Isobutylamido Thiazolyl Resorcinol (Thiamidol) | 0.2% | 12 weeks | Reduction in facial hyperpigmentation | Significantly more effective than hydroquinone in reducing hyperpigmentation.[6] |
| Not Specified | 24 weeks | Improvement in Melasma Area and Severity Index (MASI) scores | Significant improvement in MASI scores and quality of life compared to baseline and vehicle.[7] | |
| Phenylethylresorcinol | 0.5% | 8 weeks | Reduction in senile hyperpigmentation intensity | No significant reduction compared to vehicle; less effective than 4-Butylresorcinol.[8] |
| This compound | Not Applicable | Not Applicable | No in vivo data available | In vitro studies show it is more effective at inhibiting melanin synthesis than 4-ethylphenol and 1-tetradecanol. |
Understanding the Mechanism: Signaling Pathways in Melanogenesis
The primary mechanism by which resorcinol derivatives exert their skin-lightening effects is through the inhibition of tyrosinase, the key enzyme in melanin synthesis. However, some derivatives also influence other steps in the melanogenesis pathway. The diagram below illustrates the simplified signaling cascade leading to melanin production and the points of intervention for these compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qvsiete.com [qvsiete.com]
- 4. mdpi.com [mdpi.com]
- 5. Superior even skin tone and anti‐ageing benefit of a combination of 4‐hexylresorcinol and niacinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emjreviews.com [emjreviews.com]
- 7. Skin Depigmenting Agents in Anti-Aging Cosmetics: A Medicinal Perspective on Emerging Ingredients | MDPI [mdpi.com]
- 8. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antioxidant capacity of 4-Ethylresorcinol against other antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of 4-Ethylresorcinol against other well-established antioxidants. The following sections present quantitative data from established in vitro antioxidant assays, detailed experimental protocols for these assays, and visualizations of the underlying antioxidant mechanisms and experimental workflows.
Quantitative Comparison of Antioxidant Capacities
The antioxidant capacity of a compound is its ability to neutralize free radicals and prevent oxidative damage. This is often quantified using assays that measure the inhibition of specific radical species or the protection against oxidation. The following tables summarize the available data for this compound and compare it with common antioxidants: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Gallic Acid.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 Value (µg/mL) | IC50 Value (µM) |
| This compound | Data Not Available | Data Not Available |
| Trolox | ~3.77[1] | ~15.06 |
| Ascorbic Acid | ~8.4[2] - 24.34[3] | ~47.7 - 138.2 |
| Gallic Acid | ~2.6[2] - 10.97[4] | ~15.3 - 64.5 |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Similar to the DPPH assay, a lower IC50 value signifies greater antioxidant potential.
| Compound | IC50 Value (µg/mL) | IC50 Value (µM) |
| This compound | Data Not Available | Data Not Available |
| Trolox | ~2.93[1] | ~11.7 |
| Ascorbic Acid | ~14.45[5] - 127.7[6] | ~82.0 - 725.0 |
| Gallic Acid | ~1.03[7] | ~6.05 |
Table 3: Lipid Peroxidation Inhibition & Oxygen Radical Absorbance Capacity (ORAC)
The lipid peroxidation inhibition assay measures the ability of an antioxidant to prevent the oxidation of lipids. The ORAC assay measures the capacity of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals. A higher ORAC value indicates greater antioxidant capacity.
| Compound | Assay | Result |
| This compound | Lipid Peroxidation Inhibition | IC50: 38.4 µM[8] |
| Trolox | ORAC | Standard (1.0 µmol TE)[9] |
| Ascorbic Acid | ORAC | ~0.2 - 0.5 µmol TE/µmol[9][10] |
| Gallic Acid | ORAC | Data varies significantly based on assay conditions |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The loss of the violet color of DPPH is measured spectrophotometrically at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds (this compound, Trolox, Ascorbic Acid, Gallic Acid) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Sample Preparation: The test compounds are prepared in various concentrations.
-
Reaction: A small volume of the sample is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance at 734 nm is recorded.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator (e.g., AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: A fluorescent probe solution and a peroxyl radical generator (AAPH) solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). A standard antioxidant, Trolox, is used to create a standard curve.
-
Sample and Standard Preparation: Samples and Trolox standards are prepared at different concentrations.
-
Assay in Microplate: In a 96-well black microplate, the fluorescent probe, and either the sample, standard, or a blank (buffer) are added.
-
Incubation: The plate is incubated at 37°C for a short period.
-
Initiation of Reaction: The AAPH solution is added to all wells to initiate the oxidation reaction.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank. The ORAC value of the sample is expressed as Trolox equivalents (TE) by comparing its net AUC to that of the Trolox standard curve.
Visualizations
Antioxidant Mechanism of this compound
This compound, a derivative of resorcinol, exerts its antioxidant effect primarily through a free radical scavenging mechanism. Its phenolic structure, with two hydroxyl groups on the benzene ring, allows it to readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.
Caption: Free radical scavenging mechanism of this compound.
General Workflow of In Vitro Antioxidant Capacity Assays
The following diagram illustrates a generalized workflow for the DPPH, ABTS, and ORAC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of 4-Ethylresorcinol and Other Prominent Skin Lightening Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe skin lightening agents is a cornerstone of dermatological and cosmetic research. While numerous compounds have been identified for their ability to modulate melanogenesis, their safety profiles vary significantly. This guide provides a comparative analysis of the safety and mechanistic profiles of 4-Ethylresorcinol against widely used agents: hydroquinone, kojic acid, arbutin, and ascorbic acid. The information is intended to assist researchers and drug development professionals in making informed decisions.
Comparative Safety and Efficacy Profile
The following table summarizes the key safety and efficacy parameters of the selected skin lightening agents based on available scientific literature.
| Feature | This compound | Hydroquinone | Kojic Acid | Arbutin | Ascorbic Acid |
| Primary Mechanism of Action | Tyrosinase inhibition; regulates downstream proteins in the PKA pathway[1]. | Reversible inhibition of tyrosinase; selective damage to melanocytes and melanosomes[2][3]. | Inhibits tyrosinase by chelating copper ions[4]. | A hydroquinone derivative that inhibits tyrosinase activity and melanosome maturation[5][6]. | Inhibits tyrosinase by interacting with copper ions at the active site[7]. |
| Effective Concentration | Data from in-vitro studies suggest potent activity[1]. | 2% - 5% for therapeutic use[8][9]. | 1% or less in cosmetic formulations[10][11]. | Up to 2% in face creams and 0.5% in body lotions[12]. | 5% or greater for lightening effects[13]; used up to 17% in some formulations[14]. |
| Common Side Effects | Limited clinical data available. | Erythema, irritant contact dermatitis, stinging, and inflammation[2][3][8]. | Contact dermatitis (redness, irritation, itchiness), potential for skin sensitization[11][15]. | Mild skin irritation, redness, itchiness, and dryness[5]. The potential for paradoxical hyperpigmentation exists[16]. | Minimal adverse effects, though high concentrations can be irritating[13]. |
| Long-term Safety Concerns | Long-term human safety data is not well-established. | Exogenous ochronosis (skin darkening), potential cytotoxicity, and mutagenicity[2][8][17][18]. Banned in some countries for cosmetic use[5][9][18]. | Concerns about cytotoxicity at higher concentrations[19]. Some animal data suggested tumor promotion, but this is not established in humans with topical use[20]. | As a derivative of hydroquinone, there are concerns about its potential to break down into hydroquinone on the skin[5][21][22]. | Generally considered safe for long-term use[23][24]. |
| Regulatory Status (Example) | Generally permitted in cosmetics. | Banned or restricted for over-the-counter cosmetic use in the EU, Japan, and Australia[9][18]. Available by prescription. | Use is limited to 1% in leave-on creams by the European Commission's Scientific Committee on Consumer Products (SCCP)[10]. | Considered a safer alternative to hydroquinone[6][12][18]. The SCCS considers it safe at specified concentrations[12]. | Generally Recognized as Safe (GRAS) by the FDA[24]. |
Experimental Protocols
Understanding the methodologies behind safety and efficacy testing is crucial for interpreting and comparing data. Below are outlines of standard experimental protocols used to evaluate skin lightening agents.
Tyrosinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on tyrosinase, the key enzyme in melanin synthesis.
-
Principle: This assay measures the enzymatic conversion of a substrate (e.g., L-DOPA) to a colored product (dopachrome) by tyrosinase. The reduction in color formation in the presence of the test compound indicates inhibition.
-
General Protocol:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound and a positive control (e.g., kojic acid).
-
In a 96-well plate, add the tyrosinase solution and the test compound.
-
Initiate the reaction by adding the substrate (L-DOPA).
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of dopachrome at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition.
-
Cell Viability (Cytotoxicity) Assay
-
Objective: To assess the potential of a compound to cause cell death.
-
Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.
-
General Protocol:
-
Culture melanocytes or other relevant skin cells (e.g., keratinocytes, fibroblasts) in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Melanin Content Assay
-
Objective: To quantify the amount of melanin produced by melanocytes after treatment with a test compound.
-
Principle: This assay involves lysing melanocytes and measuring the absorbance of the melanin pigment.
-
General Protocol:
-
Culture melanocytes (e.g., B16F10 melanoma cells) and treat them with the test compound for a period that allows for melanin production (e.g., 72 hours).
-
Harvest the cells and lyse them using a sodium hydroxide solution.
-
Heat the lysate to solubilize the melanin.
-
Measure the absorbance of the lysate at a wavelength of 405 nm.
-
Normalize the melanin content to the total protein content of the cells to account for differences in cell number.
-
Signaling Pathways in Melanogenesis
The production of melanin is a complex process regulated by several interconnected signaling pathways. Understanding these pathways provides insight into the mechanisms of action of different skin lightening agents.
Melanogenesis Signaling Pathway
Caption: The cAMP-dependent pathway in melanogenesis.
Comparative Experimental Workflow for Safety Assessment
Caption: A typical workflow for assessing skin lightening agent safety.
References
- 1. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin Lightening and Hydroquinone. Is it Safe? | Health & Aesthetics [healthandaesthetics.co.uk]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arbutin 101: Skin-Care Benefits, Side Effects, Uses, and More [everydayhealth.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on the Use of Kojic Acid—A Skin-Lightening Ingredient [mdpi.com]
- 11. Kojic Acid: Side Effects and Benefits [healthline.com]
- 12. us.typology.com [us.typology.com]
- 13. happi.com [happi.com]
- 14. cir-safety.org [cir-safety.org]
- 15. premiumbeautynews.com [premiumbeautynews.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. Final report of the safety assessment of Kojic acid as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dermatologytimes.com [dermatologytimes.com]
- 24. specialchem.com [specialchem.com]
A Comparative Guide to the Cytotoxicity of 4-Ethylresorcinol and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of 4-ethylresorcinol and its structurally related analogues. The information is compiled from various in vitro studies to assist in the evaluation of these compounds for potential therapeutic applications. While direct comparative studies across a wide range of analogues are limited, this document synthesizes the available data to offer insights into their structure-activity relationships concerning cytotoxicity.
Introduction to this compound and its Analogues
This compound is a derivative of resorcinol, a phenolic compound with known antiseptic and disinfectant properties. Alterations to the alkyl chain length and position on the resorcinol backbone give rise to a series of analogues, including 4-butylresorcinol, 4-hexylresorcinol, and 4-phenylethylresorcinol. These compounds have been investigated for various biological activities, including tyrosinase inhibition for the treatment of hyperpigmentation. Understanding their cytotoxic potential is crucial for assessing their safety and therapeutic window.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and its analogues against various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Melan-a | - | Non-cytotoxic at effective concentrations for hypopigmentation | |
| 4-Butylresorcinol | Human Melanocytes | - | Negligible toxicity | |
| 4-Hexylresorcinol | Human Melanocytes | - | Negligible toxicity | |
| Resorcinol | 3T3 Fibroblasts | MTT | > 2270 (after 3h) | |
| Resorcinol | 3T3 Fibroblasts | NRU | > 1816 (after 3h) |
Note: The available literature often focuses on the efficacy of these compounds at non-cytotoxic concentrations for applications like skin lightening, hence the limited availability of IC50 values from direct cytotoxicity assays.
Experimental Methodologies
A detailed protocol for a standard in vitro cytotoxicity assay is provided below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Culture the desired cell line (e.g., human dermal fibroblasts, B16 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Structure-Activity Relationship Concept for Resorcinol Analogues
Caption: Structure-activity relationship of resorcinol analogues.
Signaling Pathways
The precise signaling pathways mediating the cytotoxic effects of this compound and its analogues are not well-elucidated in the current literature. For many phenolic compounds, cytotoxicity at high concentrations can be attributed to general mechanisms such as membrane disruption, generation of reactive oxygen species (ROS), and induction of apoptosis. However, specific pathway analyses for this compound-induced cytotoxicity are not available.
In contrast, studies on its role in hypopigmentation have shown that at non-cytotoxic concentrations, this compound can inhibit the expression of tyrosinase-related protein 2 (TRP-2) and the activity of protein kinase A (PKA). It is important to distinguish these targeted effects at lower concentrations from the broader cytotoxic mechanisms that may occur at higher doses.
Conclusion
The available data suggests that this compound and its short-chain alkyl analogues, such as 4-butylresorcinol and 4-hexylresorcinol, exhibit low cytotoxicity in skin cell models at concentrations effective for tyrosinase inhibition. This favorable safety profile is a key consideration for their use in topical applications. However, a comprehensive understanding of their cytotoxic potential across a wider range of cell types and concentrations requires further investigation. The provided experimental protocol for the MTT assay serves as a foundational method for conducting such comparative studies. Future research should aim to generate robust IC50 data and explore the specific molecular pathways involved in the cytotoxicity of these compounds to fully characterize their therapeutic potential and safety.
Navigating the Regulatory Landscape of 4-Ethylresorcinol in Cosmetics: A Comparative Guide for the EU and US Markets
A detailed examination of the regulatory frameworks governing the use of 4-Ethylresorcinol in cosmetic products within the European Union and the United States reveals distinct approaches to ingredient management. While the EU employs a comprehensive, substance-led regulatory system, the US relies on a framework centered on manufacturer responsibility and specific ingredient approvals, particularly for color additives. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the regulatory status, performance data of alternatives, and relevant experimental protocols to inform formulation and development strategies.
Regulatory Status: A Tale of Two Systems
The regulatory pathways for cosmetic ingredients diverge significantly between the European Union and the United States. In the EU, cosmetic ingredients are subject to the comprehensive Regulation (EC) No 1223/2009, which includes annexes listing prohibited and restricted substances. In contrast, the US Food and Drug Administration (FDA) operates under the Federal Food, Drug, and Cosmetic Act (FD&C Act) and the Modernization of Cosmetics Regulation Act of 2022 (MoCRA), which does not require pre-market approval for most cosmetic ingredients but mandates it for color additives.
European Union (EU)
In the European Union, this compound is recognized as a cosmetic ingredient with established functions as an antimicrobial and a hair dyeing agent, as listed in the COSMILE Europe database, a comprehensive inventory of cosmetic ingredients.[1][2] It is a chemical derivative of Resorcinol.[1][3][4]
The regulation of this compound in the EU is closely tied to the regulations governing Resorcinol. Resorcinol is listed in Annex III of the EU Cosmetics Regulation, which designates it as a restricted substance. Its use is permitted in oxidative hair dye products up to a maximum concentration of 1.25% and in hair lotions and shampoos up to 0.5%.[5] The Scientific Committee on Consumer Safety (SCCS), the EU's independent scientific body, has issued several opinions on the safety of Resorcinol, concluding that its use under the current restrictions is safe for consumers, despite ongoing discussions regarding its potential endocrine-disrupting properties.[5]
While this compound is not explicitly named in the Annexes of the EU Cosmetics Regulation, it is a common practice for derivatives of a restricted substance to be subject to the same regulatory constraints as the parent compound, particularly if they share similar functional groups and toxicological profiles. Therefore, it is highly probable that the concentration limits and use conditions for Resorcinol apply to this compound.
United States (US)
In the United States, the regulatory framework for cosmetic ingredients like this compound is less prescriptive than in the EU. The FDA does not maintain a pre-approved list of cosmetic ingredients, with the notable exception of color additives.[6][7] this compound is not found on the FDA's list of prohibited or restricted cosmetic ingredients.
A crucial aspect of its regulation in the US is its function as a hair dyeing agent. Most hair dyes in the US are classified as "coal-tar hair dyes."[8][9] Under the FD&C Act, coal-tar hair dyes are exempt from the FDA's color additive approval requirements, provided the product bears a specific warning statement and instructions for a preliminary skin test.[8][9] Given that this compound is a synthetic organic compound used in oxidative hair dye formulations, it is likely to be considered a coal-tar hair dye ingredient. This classification would exempt it from the need for pre-market approval as a color additive when used in hair dye products. For other cosmetic applications, the manufacturer is responsible for ensuring the safety of the product and its ingredients.
Performance Comparison of Skin Lightening Agents
This compound is also recognized for its skin lightening properties, primarily through the inhibition of tyrosinase, a key enzyme in melanin synthesis. The following tables provide a comparative summary of the in vitro efficacy of this compound and other common skin lightening agents.
In Vitro Tyrosinase Inhibition
| Compound | Tyrosinase Source | IC50 (µM) | Reference |
| This compound | melan-a cells | 21.1 | [2] |
| 4-Butylresorcinol | Human | 21 | [1][10] |
| Kojic Acid | Human | ~500 | [1] |
| Kojic Acid | Mushroom | 121 ± 5 | [3] |
| Arbutin (β-Arbutin) | Human | in the millimolar range | [1] |
| Arbutin (β-Arbutin) | Mushroom | 900 (0.9 mM) | [4] |
| Hydroquinone | Human | in the millimolar range | [1] |
| Hydroquinone | Mushroom | 37 | [11] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher potency.
In Vitro Melanin Synthesis Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Butylresorcinol | MelanoDerm | 13.5 | [1][10] |
| Hydroquinone | MelanoDerm | < 40 | [1] |
| Kojic Acid | MelanoDerm | > 400 | [1] |
| Arbutin | MelanoDerm | > 5000 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for two key in vitro assays used to evaluate the efficacy of skin lightening agents.
Tyrosinase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme, which is essential for melanin production.
Materials:
-
Mushroom tyrosinase (or human tyrosinase)
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine as substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well plate, add a specific volume of the phosphate buffer.
-
Add a defined volume of the tyrosinase enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. A control well should contain the solvent only.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA or L-Tyrosine substrate to each well.
-
Immediately measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475-492 nm) using a microplate reader.
-
Take kinetic readings at regular intervals for a defined period (e.g., 30 minutes).
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Melanin Synthesis Assay in B16 Melanoma Cells
This cell-based assay assesses the ability of a compound to reduce melanin production in a cell line that mimics melanocytes.
Materials:
-
B16 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanin production
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1N NaOH
-
96-well plate
-
Microplate reader
Protocol:
-
Seed B16 melanoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound in the presence of α-MSH to stimulate melanogenesis. Include a positive control (e.g., Kojic Acid) and a negative control (vehicle).
-
Incubate the cells for a specific period (e.g., 72 hours).
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 1N NaOH and incubate at a higher temperature (e.g., 60°C) to dissolve the melanin.
-
Measure the absorbance of the melanin content in the cell lysate at 405 nm using a microplate reader.
-
A parallel plate should be set up to determine cell viability (e.g., using an MTT assay) to ensure that the reduction in melanin is not due to cytotoxicity.
-
Calculate the percentage of melanin inhibition for each concentration of the test compound relative to the control.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: The inhibitory action of this compound on the melanin synthesis pathway.
Caption: A streamlined workflow for the in vitro tyrosinase inhibition assay.
References
- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethylresorcinol
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Ethylresorcinol, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount to ensure a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the implementation of proper personal protective equipment (PPE) and handling procedures is non-negotiable.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is the first line of defense. The following table summarizes the required equipment, its specifications, and the rationale for its use.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Select gloves tested to a relevant standard (e.g., EN 374, US F739).[4] | To prevent skin contact, which can cause irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.[4] | To protect against serious eye irritation from dust particles or splashes.[1][2] |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or risk of significant exposure, a chemical-resistant apron or coveralls should be worn. | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[2] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2] |
Operational Protocol for Handling this compound
Follow these step-by-step instructions to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize dust generation.[1][2]
- Ensure that an eyewash station and safety shower are readily accessible.
- Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
- Avoid direct contact with the skin and eyes.[1]
- Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][2]
- When weighing or transferring the powder, do so carefully to avoid creating airborne dust.
- Wash hands thoroughly after handling the substance.[1]
3. In Case of Exposure:
- If on skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
- If in eyes: Rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses and continue rinsing.[1][2] Seek immediate medical attention.
- If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
- If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan for this compound Waste
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated, clearly labeled, and sealed container.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Decontamination:
- Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.
- Collect all cleaning materials as contaminated waste.
3. Final Disposal:
- Dispose of the waste container through your institution's hazardous waste disposal program.[1] The waste must be handled in accordance with local, state, and federal regulations.[5]
Quantitative Safety Data
The following table provides a summary of available quantitative safety data for this compound and the related compound, Resorcinol.
| Data Point | Value | Compound | Reference |
| Acute Oral Toxicity (LD50) | 550 mg/kg (rat) | 4-Hexylresorcinol | [6] |
| NIOSH REL (TWA) | 45 mg/m³ (10 ppm) over a 10-hour workshift | Resorcinol | [7] |
| NIOSH REL (STEL) | 90 mg/m³ (20 ppm) over a 15-minute period | Resorcinol | [7] |
| ACGIH TLV (TWA) | 45 mg/m³ (10 ppm) over an 8-hour workshift | Resorcinol | [7] |
| ACGIH TLV (STEL) | 90 mg/m³ (20 ppm) | Resorcinol | [7] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
